molecular formula C6H7BrN2O B1381558 2-Bromo-5-methoxypyridin-4-amine CAS No. 1417644-40-6

2-Bromo-5-methoxypyridin-4-amine

Cat. No.: B1381558
CAS No.: 1417644-40-6
M. Wt: 203.04 g/mol
InChI Key: ZMXFLZUNHINXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxypyridin-4-amine (CAS 1417644-40-6) is a brominated pyridine derivative of significant interest in medicinal and organic chemistry. Its molecular formula is C6H7BrN2O, with a molecular weight of 203.04 g/mol . This compound serves as a versatile building block, particularly valuable in the synthesis of novel active pharmaceutical ingredients (APIs) . Research indicates that methoxypyridine-based compounds are key intermediates in the development of therapeutics for neurological disorders, such as gamma-secretase modulators investigated for Alzheimer's disease, due to structural properties that enable effective interaction with biological targets . The bromine atom at the 2-position and the amine group at the 4-position offer distinct sites for further functionalization, facilitating the construction of complex molecules through cross-coupling reactions and other selective transformations . This makes it a valuable reagent for drug discovery programs and the development of agrochemicals . For handling and storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for medicinal, edible, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXFLZUNHINXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417644-40-6
Record name 2-Bromo-5-methoxypyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-5-methoxypyridin-4-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxypyridin-4-amine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyridines, this compound stands out as a highly valuable and versatile building block. Its unique substitution pattern—featuring a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amino group—provides chemists with a powerful platform for constructing complex molecular architectures.

The bromine atom at the 2-position serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and amino moieties.[1] The 4-amino group offers a critical hydrogen bond donor and a site for amide bond formation, often crucial for interaction with biological targets like kinase hinge regions.[2] Concurrently, the 5-methoxy group electronically modulates the pyridine ring, influencing reactivity and providing an additional vector for optimizing pharmacokinetic properties.

This guide presents a comprehensive, logical, and field-proven synthetic pathway for the preparation of this compound. The chosen strategy is designed for scalability and reproducibility, emphasizing the rationale behind key experimental choices and providing detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Proposed Multi-Step Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a robust three-step sequence starting from the commercially available 2-Amino-5-methoxypyridine. This pathway is designed to strategically install the required functional groups in a controlled manner, maximizing yield and minimizing side-product formation.

The logical flow of this synthesis is as follows:

  • Diazotization and Bromination: Conversion of the 2-amino group of the starting material into a bromine atom via a Sandmeyer-type reaction. This is a classic and reliable transformation for introducing halides onto an aromatic ring.

  • Regioselective Nitration: Introduction of a nitro group at the 4-position of the 2-bromo-5-methoxypyridine intermediate. The directing effects of the existing methoxy and bromo substituents are leveraged to achieve high regioselectivity.

  • Nitro Group Reduction: Reduction of the 4-nitro group to the target 4-amino group, yielding the final product. This is a standard transformation, often accomplished with high efficiency using metal-based reducing agents.

Synthesis_Pathway Start 2-Amino-5-methoxypyridine Intermediate1 2-Bromo-5-methoxypyridine Start->Intermediate1 Step 1: HBr, NaNO₂, Br₂ Intermediate2 2-Bromo-5-methoxy-4-nitropyridine Intermediate1->Intermediate2 Step 2: HNO₃, H₂SO₄ FinalProduct This compound Intermediate2->FinalProduct Step 3: Fe, AcOH

Figure 1: Proposed three-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

Causality and Experimental Choice: This initial step employs a modified Sandmeyer reaction. The transformation of an amino group into a diazonium salt, followed by displacement with a bromide ion, is a highly reliable method for introducing bromine onto an aromatic ring where direct bromination might be unselective or lead to over-bromination. Using hydrobromic acid as the solvent and source of bromide, with sodium nitrite as the diazotizing agent, is a standard and cost-effective approach.[3] The low reaction temperature (below -5°C) is critical to ensure the stability of the intermediate diazonium salt, preventing premature decomposition.

Detailed Experimental Protocol:
  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methoxypyridine (1.0 eq.) in 60% hydrobromic acid (approx. 10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to -10°C using an ice-salt or acetone/dry ice bath.

  • Bromine Addition: While maintaining the temperature below -5°C, slowly add liquid bromine (3.0 eq.) dropwise to the stirred solution.

  • Diazotization: Prepare a solution of sodium nitrite (1.5 eq.) in water (approx. 2 mL per gram of NaNO₂). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -5°C. A yellow suspension will form.[3]

  • Warming and Quenching: After the addition is complete, allow the mixture to stir and warm to room temperature over a period of 30-60 minutes. Then, cool the mixture back down to 0°C.

  • Basification: Slowly and carefully add a pre-cooled solution of sodium hydroxide (e.g., 50% w/v) to neutralize the acid. Monitor the pH and temperature, ensuring the mixture remains cool. Add base until the pH is >10.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane or a hexane/ethyl acetate gradient) to yield 2-Bromo-5-methoxypyridine as a yellow oil.[3]

Data Summary Table:
ParameterValue/ReagentMolar Eq.Reference
Starting Material2-Amino-5-methoxypyridine1.0[3]
Reagent 160% Hydrobromic AcidSolvent[3]
Reagent 2Bromine3.0[3]
Reagent 3Sodium Nitrite1.5[3]
Temperature-10°C to -5°CN/A[3]
Reported Yield~63%N/A[3]

Step 2: Synthesis of 2-Bromo-5-methoxy-4-nitropyridine

Causality and Experimental Choice: This step involves an electrophilic aromatic substitution (nitration). The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the pyridine ring. The methoxy group at the 5-position is a strong activating group and is ortho, para-directing. The bromine atom at the 2-position is a deactivating group but is also ortho, para-directing. The 4-position is ortho to the strongly activating methoxy group, making it the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺). A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed to generate the nitronium ion in situ.

References

Physicochemical properties of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methoxypyridin-4-amine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of discovery, particularly within pharmaceutical and agrochemical research. Among these, substituted pyridines are of paramount importance. This guide provides an in-depth technical overview of this compound (CAS No. 1417644-40-6), a highly functionalized pyridine derivative. Its strategic arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine group makes it a valuable intermediate for constructing complex molecular architectures.[1]

This document is structured to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of this compound's core properties, analytical characterization, handling protocols, and synthetic potential. The insights herein are grounded in established chemical principles and data from authoritative sources to ensure scientific integrity and practical utility.

Compound Identification and Molecular Structure

Unambiguous identification is the first critical step in any research workflow. This compound is defined by the following key identifiers.

  • Chemical Name: this compound

  • CAS Number: 1417644-40-6[1][2][3]

  • Molecular Formula: C₆H₇BrN₂O[1][2]

  • Molecular Weight: 203.04 g/mol [1][4]

The compound's structure, featuring a pyridine ring substituted at the 2, 4, and 5 positions, is the source of its chemical reactivity and utility. The bromine atom at the 2-position is susceptible to displacement and is ideally positioned for various cross-coupling reactions. The amino group at the 4-position and the methoxy group at the 5-position act as key modulating elements and pharmacophoric features.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from reaction kinetics to formulation and bioavailability. The available data for this compound are summarized below.

PropertyValueSignificance in Drug Development
Molecular Weight 203.04 g/mol [1][4]Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
Boiling Point 340.4 ± 37.0 °C (at 760 mmHg)[1]Indicates low volatility and thermal stability, suitable for reactions requiring elevated temperatures.
Density 1.622 ± 0.06 g/cm³[1]Useful for process calculations, including solvent requirements and reactor volume estimations.
Purity >95% (typical)[3]High purity is essential for avoiding side reactions and ensuring reproducible experimental outcomes.
Physical Form Solid (predicted based on isomers)Affects handling, weighing, and dissolution procedures.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are non-negotiable in scientific research. While specific spectral data for this exact CAS number is not widely published, a robust analytical profile can be predicted based on its structure and data from closely related analogues. A multi-technique approach is recommended for unambiguous characterization.[5]

Predicted ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. For this compound, the expected NMR signals in a solvent like DMSO-d₆ would be:

  • ¹H NMR:

    • A singlet for the C3-H proton.

    • A singlet for the C6-H proton.

    • A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

    • A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Six distinct signals for the six carbon atoms in the molecule.

    • The carbon bearing the bromine (C2) would be shifted downfield.

    • The carbon bearing the methoxy group (C5) would be significantly downfield.

    • A signal for the methyl carbon of the methoxy group around 55-60 ppm.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected M/Z: An electrospray ionization (ESI) mass spectrum would show a protonated molecular ion [M+H]⁺ at approximately 203.0 and 205.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This characteristic isotopic pattern is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

  • Expected Peaks:

    • N-H stretching for the primary amine group (~3300-3500 cm⁻¹).

    • C-H stretching for aromatic and methyl groups (~2850-3100 cm⁻¹).

    • C=C and C=N stretching in the aromatic pyridine ring (~1500-1600 cm⁻¹).

    • C-O stretching for the methoxy ether (~1050-1250 cm⁻¹).

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a systematic workflow should be employed.

Caption: Standard workflow for the analytical validation of a chemical reagent.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A UV detector is suitable due to the aromatic nature of the pyridine ring.

  • Methodology:

    • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a mixture of acetonitrile and water.

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 254 nm.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Safety, Handling, and Storage

Potential Hazards (based on isomer data):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[1]

Applications in Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The bromine atom at the 2-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

This scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the introduction of various aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of more complex diamine structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

These reactions allow chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the discovery of novel therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its combination of a reactive bromide, an amino group, and a methoxy group on a pyridine core provides a rich platform for chemical diversification. This guide has consolidated its known physicochemical properties, provided a framework for its analytical characterization, and outlined essential safety and handling procedures. By leveraging this information, researchers can confidently and effectively incorporate this valuable intermediate into their discovery programs.

References

A Comprehensive Technical Guide to 2-Bromo-5-methoxypyridin-4-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is a critical determinant of success. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-5-methoxypyridin-4-amine has emerged as a particularly valuable scaffold. Its unique substitution pattern, featuring a reactive bromine atom, a directing methoxy group, and a pharmacophoric amino group, provides a versatile platform for the synthesis of complex molecules targeting a range of biological pathways. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, sourcing, synthetic utility, and applications, with a focus on its role in the development of kinase inhibitors.

Compound Identification and Properties

Correctly identifying a chemical compound is the foundational step for any research and development endeavor. The Chemical Abstracts Service (CAS) number is a unique identifier that ensures clarity and avoids ambiguity.

The definitive CAS number for this compound is 1417644-40-6 [1][2][3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1417644-40-6[1][2][3]
Molecular Formula C₆H₇BrN₂O[1][2][3]
Molecular Weight 203.04 g/mol [1][2][3]
Purity (Typical) >95%[1]
Boiling Point 340.4±37.0 °C at 760 mmHg[3]
Density 1.622±0.06 g/cm³[3]
Storage Conditions 2-8℃, under inert gas[3]

Sourcing and Procurement of this compound

The accessibility and quality of starting materials are paramount for the successful execution of research projects. A reliable supply chain ensures consistency and adherence to project timelines. Several chemical suppliers offer this compound, and a selection of these is presented below. It is recommended to request a certificate of analysis (CoA) from any supplier to verify purity and identity.

Table 2: Representative Suppliers of this compound

SupplierProduct NumberPurityNotes
Anichem XZ0276>95%Offers various package sizes from 0.5g to 5g.[1]
Sunway Pharm Ltd CB70382Not specifiedLists the compound as part of their product portfolio.[2]
MySkinRecipes #4331995%Provides pricing for various quantities and lead time information.[3]

Synthetic Utility and Reaction Chemistry

The synthetic versatility of this compound is primarily attributed to the presence of the bromine atom at the 2-position of the pyridine ring. This functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.[4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Workup & Product Reactant_A 2-Bromo-5-methoxy- pyridin-4-amine Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Reactant_A->Inert_Atmosphere Add to flask Reactant_B Arylboronic Acid (R-B(OH)₂) Reactant_B->Inert_Atmosphere Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Inert_Atmosphere Base Base (e.g., K₃PO₄) Base->Inert_Atmosphere Solvent Solvent (e.g., 1,4-Dioxane/Water) Solvent->Inert_Atmosphere Heating Heating (80-100 °C) Inert_Atmosphere->Heating Stir & Heat Workup Aqueous Workup & Extraction Heating->Workup Cool & Dilute Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the 2-position of the pyridine ring. This is particularly useful for modulating the physicochemical properties of a molecule, such as solubility and hydrogen bonding capacity, which are critical for drug efficacy.

Application in Drug Discovery: Kinase Inhibitor Development

The aminopyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors, as it often interacts with the hinge region of the kinase ATP-binding site.[6] Derivatives of substituted bromopyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases implicated in diseases such as cancer and inflammatory disorders.[5][6]

The this compound core can be elaborated through reactions like the Suzuki-Miyaura coupling to generate libraries of compounds for screening against various kinase targets.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Cascade cluster_inhibition Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Inhibitor Kinase Inhibitor (Derived from 2-Bromo-5-methoxy- pyridin-4-amine) Inhibitor->RAF Inhibition

Caption: Simplified kinase signaling pathway and a potential point of inhibition.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and reaction scale.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for similar substrates.[4]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • To a Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[5]

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in the kinase assay buffer.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader. The signal will be inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for its effective use in robust synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. The aminopyridine core makes it an attractive starting point for the development of kinase inhibitors and other therapeutic agents. The protocols and information provided in this guide offer a solid foundation for researchers to leverage the potential of this compound in their drug discovery endeavors.

References

Molecular structure and weight of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-methoxypyridin-4-amine: Structure, Properties, and Analytical Protocols

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant applications in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, offers detailed protocols for its synthesis and characterization, and outlines essential safety and handling procedures.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized with a bromine atom at the 2-position, an amine group at the 4-position, and a methoxy group at the 5-position. This specific arrangement of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1][2]

The molecular formula of the compound is C₆H₇BrN₂O.[1][3] Its structure is confirmed by its systematic IUPAC name and can be represented by various chemical identifiers.

Structural Representation

The connectivity of atoms in this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1417644-40-6[1][3]
Molecular Formula C₆H₇BrN₂O[1][3]
Molecular Weight 203.04 g/mol [1][3]
Monoisotopic Mass 201.97418 Da[4][5]
Boiling Point 340.4 ± 37.0 °C at 760 mmHg[1]
Density 1.622 ± 0.06 g/cm³[1]
SMILES COC1=CN=C(C=C1N)Br[4]
InChI InChI=1S/C6H7BrN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)[4]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is not widely documented in standard literature. However, a robust synthetic route can be devised based on established pyridine chemistry, particularly the bromination of activated pyridine rings. The following protocol is a proposed method, explaining the rationale behind each step to ensure reproducibility and understanding.

Proposed Synthesis Workflow

G cluster_0 Synthesis Workflow start Starting Material: 5-Methoxypyridin-4-amine step1 Dissolution in Solvent (e.g., Acetic Acid or DMF) start->step1 step2 Controlled Bromination with NBS (0-25°C) step1->step2 step3 Reaction Monitoring (TLC) Ensures complete conversion step2->step3 step4 Aqueous Work-up & Neutralization Quenches reaction, precipitates product step3->step4 step5 Isolation by Filtration Collects crude solid product step4->step5 step6 Purification by Recrystallization or Column Chromatography step5->step6 end_product Final Product: This compound step6->end_product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

This protocol adapts a known procedure for the selective bromination of an activated aminopyridine derivative.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-methoxypyridin-4-amine (1 equivalent) in a suitable solvent like glacial acetic acid or N,N-Dimethylformamide (DMF). The choice of solvent is critical; acetic acid can protonate the pyridine nitrogen, modulating its reactivity, while DMF is an effective polar aprotic solvent.[6] Cool the solution to 0-5°C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled starting material solution over 30-60 minutes.

    • Causality: NBS is chosen as the brominating agent for its ability to provide a low, steady concentration of electrophilic bromine (Br+), which allows for controlled, selective bromination and minimizes the formation of poly-brominated byproducts.[6] Maintaining a low temperature is crucial to control the exothermic reaction and enhance selectivity.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C) and stir for 8-12 hours.[6]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible. This provides a reliable endpoint, preventing over-reaction and ensuring optimal yield.

  • Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. This will quench the reaction and precipitate the crude product. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Purification: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove any residual salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons. The aromatic region should display two singlets (or narrow doublets depending on long-range coupling), consistent with the substitution pattern on the pyridine ring. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the amine protons will present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atom bonded to the bromine atom appearing at a characteristic upfield shift compared to the other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected M/z: For this compound (C₆H₇BrN₂O), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at approximately 202.98146 m/z.[4][5]

  • Isotopic Pattern: A key validation feature will be the characteristic isotopic pattern of bromine. The mass spectrum will exhibit two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

  • N-H Stretch: Look for characteristic N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

  • C-O Stretch: A strong C-O stretching band for the methoxy group should be observable around 1250 cm⁻¹.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Applications in Research and Development

This compound serves as a crucial building block in medicinal and agricultural chemistry.[1]

  • Pharmaceutical Synthesis: Its structure is valuable for creating active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. The amine and bromo functionalities allow for diverse chemical modifications, enabling the exploration of structure-activity relationships.[1][2]

  • Agrochemical Development: The compound is also utilized in the synthesis of novel pesticides and herbicides.[1] The pyridine core is a common scaffold in many successful agrochemicals.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

  • Hazard Identification: While specific data for this exact molecule is limited, related bromo- and amino-pyridines are known to cause skin, eye, and respiratory irritation.[7][8] Assume the compound is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood.[7][11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[9][12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended for similar reagents.[1] Recommended storage temperature is between 2-8°C.[1]

References

2-Bromo-5-methoxypyridin-4-amine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Topic: 2-Bromo-5-methoxypyridin-4-amine

Audience: Researchers, scientists, and drug development professionals

Introduction

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks. This compound has emerged as a particularly valuable heterocyclic intermediate. Characterized by a pyridine core functionalized with a reactive bromine atom, a methoxy group, and an amino group, this compound offers multiple strategic vectors for chemical modification. This unique arrangement of functional groups makes it an important scaffold for constructing complex molecules, especially in the development of active pharmaceutical ingredients (APIs) targeting a range of diseases, including neurological disorders. The pyridine motif itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the specific substitution pattern of this compound allows for nuanced modulation of physicochemical and pharmacological properties.

This guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthetic pathways, core reactivity, and applications, with a focus on leveraging its potential in drug development programs.

Physicochemical Properties

The fundamental properties of this compound are critical for its use in synthetic chemistry. A comprehensive understanding of these characteristics is essential for reaction design, purification, and formulation. High purity is crucial to ensure predictable reactivity and avoid the formation of unwanted side products in subsequent synthetic steps.

PropertyValueReference
CAS Number 1417644-40-6
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Solid / Powder
Boiling Point 340.4±37.0 °C (at 760 mmHg)
Density 1.622±0.06 g/cm³
Storage 2-8℃, under inert gas
SMILES COC1=CN=C(C=C1N)Br
InChI Key ZMXFLZUNHINXLA-UHFFFAOYSA-N

Synthesis and Reactivity

While a specific, detailed public-domain synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established pyridine chemistry principles. The presence of both an amino group and a bromine atom provides two primary points for chemical diversification. The bromine atom at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.

General Synthetic Workflow

A logical synthetic approach would involve the strategic introduction of the required functional groups onto a pyridine ring. The following diagram outlines a conceptual workflow for the synthesis and subsequent functionalization of the title compound.

G cluster_synthesis Synthesis cluster_derivatization Derivatization A Pyridine Precursor B Functional Group Interconversion (e.g., Nitration, Reduction) A->B C Halogenation (Bromination) B->C D Nucleophilic Substitution (Methoxylation) C->D E This compound D->E F Suzuki Coupling (C-C Bond Formation) E->F G Buchwald-Hartwig Amination (C-N Bond Formation) E->G H Diverse Biologically Active Molecules F->H G->H

Caption: Conceptual workflow for the synthesis and derivatization of this compound.

Key Applications in Palladium-Catalyzed Cross-Coupling

The true synthetic utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is the primary site for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is a cornerstone in medicinal chemistry for synthesizing biaryl and heteroaryl scaffolds, which are prevalent in many drug molecules. For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, enabling extensive structure-activity relationship (SAR) studies.

The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex oa re Reductive Elimination oa Oxidative Addition tm Transmetalation pd_amido Ar-Pd(II)-Ar'(L)₂ pd_complex->pd_amido tm ar_br Ar-Br (this compound) ar_br->pd0 product Ar-Ar' (Coupled Product) boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base base->pd_complex pd_amido->pd0 re pd_amido->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for analogous bromopyridine substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is commonly used.

  • Reaction Execution: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 18 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methoxypyridin-4-amine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for the formation of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals. It allows for the coupling of this compound with a vast range of primary or secondary amines, providing direct access to N-substituted derivatives.

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

Buchwald_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex oa re Reductive Elimination oa Oxidative Addition de Deprotonation amine_complex [Ar-Pd(II)-HNR¹R²(L)₂]⁺Br⁻ pd_complex->amine_complex ar_br Ar-Br (this compound) ar_br->pd0 product Ar-NR¹R² (Coupled Product) amine HNR¹R² amine->pd_complex base Base (e.g., NaOᵗBu) base->amine_complex pd_amido Ar-Pd(II)-NR¹R²(L)₂ pd_amido->pd0 re pd_amido->product amine_complex->pd_amido de

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on well-established methods for the amination of heteroaryl halides.

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., dppp, BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene or another suitable solvent, followed by this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS or TLC. Reaction times typically range from 12 to 24 hours.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield the N-substituted aminopyridine.

Applications in Drug Discovery: Kinase Inhibitors

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site. Derivatives of brominated pyridines have been successfully used to synthesize potent inhibitors for various kinases implicated in diseases like cancer and inflammatory conditions. For example, compounds derived from similar scaffolds have shown promise as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses. The dysregulation of the p38 pathway is linked to diseases such as rheumatoid arthritis and COPD.

An In-depth Technical Guide on the Key Reactive Sites of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 2-Bromo-5-methoxypyridin-4-amine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The unique arrangement of the bromo, methoxy, and amino functional groups on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document will delve into the electronic and steric influences of each substituent, elucidating the primary sites for nucleophilic and electrophilic attack, as well as metal-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and visual aids are provided to offer a practical and in-depth understanding of the synthetic utility of this compound.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural framework, featuring a bromine atom at the 2-position, a methoxy group at the 5-position, and an amino group at the 4-position, offers multiple handles for synthetic transformations. The interplay of the electronic effects of these substituents governs the reactivity of the pyridine ring, making a thorough understanding of its chemical behavior paramount for its effective utilization in multi-step syntheses.

The pyridine ring itself is an electron-deficient aromatic system, a characteristic that is further modulated by the attached functional groups. The amino and methoxy groups are electron-donating, increasing the electron density of the ring, while the bromine atom is an electron-withdrawing group. This intricate electronic balance dictates the regioselectivity of various chemical reactions.

Analysis of Reactive Sites

The reactivity of this compound can be dissected by considering the individual contributions of its constituent parts: the pyridine ring nitrogen, the bromine atom, the amino group, and the methoxy group, as well as the carbon atoms of the pyridine ring itself.

The Pyridine Ring: A Tale of Competing Influences

The pyridine nitrogen is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[2][3] However, the presence of the strongly electron-donating amino group at the 4-position and the moderately electron-donating methoxy group at the 5-position counteracts this deactivation to some extent.

  • Electrophilic Aromatic Substitution (EAS): EAS reactions on the pyridine ring of this molecule are challenging. The pyridine nitrogen deactivates the ring, and under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic amino group and the pyridine nitrogen will be protonated, further deactivating the ring.[4] If EAS were to occur, the directing effects of the substituents would come into play. The powerful ortho, para-directing amino group at C4 would strongly favor substitution at C3 and C5. The methoxy group at C5 is also an ortho, para-director, reinforcing the activation at C4 (already substituted) and directing to C6. The bromo group at C2 is a deactivating ortho, para-director. Considering these competing effects, any potential electrophilic attack would most likely occur at the C3 or C6 positions, though forcing conditions would be necessary.

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C2, C4, C6). The presence of a good leaving group, such as the bromine atom at the C2 position, makes this a highly favorable reaction pathway.[5][6]

The C2-Bromine: The Gateway for Cross-Coupling

The bromine atom at the 2-position is arguably the most versatile reactive site on the molecule. Its position ortho to the ring nitrogen and its nature as an excellent leaving group make it highly susceptible to displacement via two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application of the C2-bromo substituent. It readily participates in a variety of powerful C-C and C-N bond-forming reactions, including:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the 2-position.[7][8][9][10] This is a cornerstone reaction in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[9]

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 2-bromopyridine with primary or secondary amines, providing access to a diverse array of 2-aminopyridine derivatives.[11][12][13][14][15]

    • Other Cross-Coupling Reactions: The C2-bromo group can also participate in other palladium-catalyzed reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, further expanding its synthetic utility.

  • Nucleophilic Aromatic Substitution (SNA_r_): Strong nucleophiles can directly displace the bromide ion. This can be achieved with various nucleophiles such as alkoxides, thiolates, and amines under thermal or microwave-assisted conditions.[6][16][17]

The C4-Amino Group: A Modulator and a Nucleophile

The primary amino group at the 4-position plays a dual role:

  • Directing Group and Ring Activator: As a potent electron-donating group, it activates the pyridine ring towards electrophilic attack (though still challenging, as discussed) and is a strong ortho, para-director.

  • Nucleophilic Center: The lone pair of electrons on the nitrogen atom makes the amino group itself a nucleophilic site. It can undergo reactions such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used as a protecting group strategy or to introduce further functionality.

    • Alkylation: Reaction with alkyl halides, although this can be difficult to control and may lead to over-alkylation.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. However, the stability of pyridyl diazonium salts can be an issue.

The C5-Methoxy Group: A Subtle Influencer

The methoxy group at the 5-position is an electron-donating group that influences the overall electron density of the ring. Its primary role is electronic, though it can also be a site for ether cleavage under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 5-hydroxypyridine derivative.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound is best illustrated through its application in key chemical transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is widely used to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.[7][8][9][10]

Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the 2-bromopyridine with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[7][10] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[7]

Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling [9]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (in a 4:1 to 5:1 ratio).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Methoxy-2-phenylpyridin-4-amine85
24-Fluorophenylboronic acid2-(4-Fluorophenyl)-5-methoxypyridin-4-amine92
3Thiophene-2-boronic acid5-Methoxy-2-(thiophen-2-yl)pyridin-4-amine78

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Pd Catalyst (e.g., Pd(PPh3)4) inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up (Ethyl Acetate, Water, Brine) monitor->workup isolate Isolate Organic Layer & Concentrate workup->isolate purify Purify by Column Chromatography isolate->purify final_product final_product purify->final_product Final Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[11][12][13][14][15]

Reaction Principle: The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base and a phosphine ligand.[13][14]

Experimental Protocol: Generalized Buchwald-Hartwig Amination [13][18]

  • Catalyst Preparation: In a Schlenk flask, combine a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, XPhos) under an inert atmosphere.

  • Reaction Setup: In a separate flask, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the pre-formed catalyst solution.

  • Reaction Conditions: Heat the reaction mixture (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex L_n(Ar)Pd(II)-Br oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amido_complex [L_n(Ar)Pd(II)-NHR'R'']^+ amine_coordination->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 Product Release product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its reactivity is dominated by the C2-bromo position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds. The amino and methoxy groups play crucial roles in modulating the electronic properties of the pyridine ring and can also participate in synthetic transformations. A thorough understanding of the interplay between these functional groups, as detailed in this guide, is essential for leveraging the full synthetic potential of this valuable compound in the pursuit of novel pharmaceuticals and advanced materials.

References

The Strategic Utility of 2-Bromo-5-methoxypyridin-4-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. 2-Bromo-5-methoxypyridin-4-amine has emerged as a highly versatile and valuable scaffold, offering a unique combination of reactive handles that enable the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, alongside a discussion of the mechanistic nuances imparted by its distinct substitution pattern. This document is intended to serve as a comprehensive resource for chemists engaged in the synthesis of novel pharmaceuticals and other advanced materials.

Introduction: A Building Block of Strategic Importance

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. This compound is a prime example of a well-designed building block, possessing three key features that make it particularly attractive for synthetic chemists:

  • A Reactive Bromine Handle: The bromine atom at the 2-position serves as a versatile linchpin for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.

  • An Electron-Donating Methoxy Group: The methoxy group at the 5-position influences the electron density of the pyridine ring, modulating its reactivity and providing a potential site for metabolic transformations in a drug discovery context.

  • A Nucleophilic Amino Group: The amino group at the 4-position can act as a key pharmacophoric element, engaging in hydrogen bonding interactions with biological targets. It also offers a site for further derivatization to build out molecular complexity.

This combination of functional groups provides a robust platform for the rapid generation of diverse chemical libraries, making this compound a cornerstone intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 1417644-40-6
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to light yellow powder
Boiling Point 340.4 ± 37.0 °C at 760 mmHg
Density 1.622 ± 0.06 g/cm³

Note: Physical properties can vary slightly depending on the supplier and purity.

Synthesis of the Building Block

While this compound is commercially available from several suppliers, an understanding of its synthesis is valuable for process development and troubleshooting. A common synthetic route involves the bromination of a suitable aminopyridine precursor. For instance, a plausible approach is the selective bromination of 5-methoxypyridin-4-amine using a mild brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent. The reaction conditions must be carefully controlled to favor monobromination at the desired position.

A related synthesis for 2-amino-5-bromo-4-methylpyridine involves dissolving the starting aminopyridine in DMF, followed by the dropwise addition of an NBS solution under an ice bath, with the reaction proceeding at 20°C.[2] A similar strategy could be adapted for the synthesis of the title compound.

Core Applications in Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, allowing for the efficient and selective construction of complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, a key step in the synthesis of many kinase inhibitors.[4]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-rich nature of the this compound substrate, due to the electron-donating effects of the amino and methoxy groups, facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. The choice of base is crucial for activating the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium(II) complex.[3]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OH)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

The following protocol is a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for structurally similar compounds.[4]

  • Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyridin-4-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent catalyst decomposition. The presence of the free amino group on the pyridine ring can potentially coordinate to the palladium center, so careful selection of ligands and reaction conditions is necessary to ensure high yields.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Amine, Base, Pd Catalyst, Ligand B Add Anhydrous Solvent (e.g., Toluene) A->B C Establish Inert Atmosphere (Ar or N2) B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I Final Product Final Product I->Final Product

Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol:

The following is a general protocol for the Buchwald-Hartwig amination of this compound, based on established methods for similar substrates.[9]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired N-substituted product.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The derivatives of this compound are valuable intermediates in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors. The 2-aminopyridine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The ability to easily introduce diverse substituents at the 2-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Kinase_Inhibition Kinase Kinase ATP_Binding_Site Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream_Signaling Activates ATP ATP ATP->Kinase:port Binds to Inhibitor Inhibitor (Derived from Building Block) Inhibitor->Kinase:port Competitively Binds Block X Block->Downstream_Signaling Inhibition

Competitive inhibition of a kinase by a small molecule.

Conclusion

This compound has proven to be a building block of significant strategic value in organic synthesis. Its unique constellation of functional groups provides a robust and versatile platform for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The reliable and high-yielding protocols for Suzuki-Miyaura and Buchwald-Hartwig aminations enable the rapid generation of diverse libraries of compounds for screening in drug discovery programs. As the demand for novel and effective therapeutics continues to grow, the importance of well-designed, multifunctional building blocks like this compound will undoubtedly continue to increase.

References

The Strategic Application of 2-Bromo-5-methoxypyridin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted aminopyridine scaffold is a cornerstone in contemporary drug discovery, prized for its versatile chemical reactivity and its proven ability to interact with a multitude of biological targets. Within this privileged class of heterocycles, 2-Bromo-5-methoxypyridin-4-amine emerges as a highly valuable, yet underexplored, building block. Its unique trifecta of functional groups—a reactive bromine atom, a hydrogen-bond-donating amino group, and a metabolically-influential methoxy group—offers a compelling platform for the synthesis of next-generation therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a primary focus on the rational design of kinase inhibitors. We will explore its synthesis, key chemical transformations, and the structure-activity relationships (SAR) that underpin its utility, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Aminopyridine Motif as a Privileged Scaffold

The pyridine ring is a fundamental structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its nitrogen atom imparts unique electronic properties, enhances aqueous solubility, and provides a key point of interaction for biological targets. The introduction of an amino group further enriches this scaffold, creating a bidentate pharmacophore capable of forming critical hydrogen bonds, particularly with the hinge region of protein kinases.[2][3]

This compound distinguishes itself through a strategic substitution pattern:

  • The 2-bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino moieties, enabling extensive exploration of the surrounding chemical space to optimize target engagement and pharmacokinetic properties.[4]

  • The 4-amino group is a crucial hydrogen bond donor, perfectly positioned to interact with the backbone of the kinase hinge region, a common and effective strategy for achieving high binding affinity.[2][3]

  • The 5-methoxy group can influence the molecule's physicochemical properties, including lipophilicity and metabolic stability. It can also serve as a hydrogen bond acceptor and its steric bulk can help to orient the molecule within a binding pocket, contributing to selectivity.

This unique combination of features makes this compound a powerful starting point for the development of potent and selective inhibitors of various enzyme families, most notably protein kinases.

Synthetic Strategies for this compound and its Derivatives

Proposed Synthesis of the Core Scaffold

A potential synthetic route to this compound could commence from a suitably substituted pyridine N-oxide, leveraging regioselective functionalization. A key transformation would be the introduction of the bromine atom at the 2-position, followed by amination at the 4-position.

Key Synthetic Transformations: Unleashing the Potential of the Scaffold

The true value of this compound lies in its capacity to serve as a versatile intermediate for a range of chemical reactions, particularly palladium-catalyzed cross-couplings.

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between the bromopyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the molecular complexity required for potent kinase inhibition.[5]

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the 2-position of the this compound scaffold.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, with the 4-amino group often forming key hydrogen bonds with the kinase hinge region.[2]

Targeting the PI3K/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. A recent study detailed the development of potent PI3K/mTOR dual inhibitors from a 5-bromo-2-methoxypyridin-3-amine scaffold.[6] By analogy, this compound provides a structurally similar and highly promising starting point for novel inhibitors in this class.

The synthesis of these inhibitors involves an initial sulfonylation of the amino group, followed by a Suzuki coupling to introduce a substituted aryl or heteroaryl moiety at the 5-position (in the case of the 3-amino isomer). For our 4-amino scaffold, the Suzuki coupling would occur at the 2-position.

Table 1: Representative PI3Kα and mTOR Inhibitory Activities of Substituted Methoxypyridine Derivatives [6]

Compound IDCore ScaffoldR Group (at bromo-position)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
22c 5-bromo-2-methoxypyridin-3-amineQuinoline0.2223
Hypothetical A This compoundQuinolinePredicted potentPredicted potent
Hypothetical B This compoundNaphthyridinePredicted potentPredicted potent

Note: Data for hypothetical compounds is an extrapolation based on the high activity of the analogous 3-amino pyridine series.

Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibitors have therapeutic potential in a range of diseases.[2] Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be achieved using brominated aminopyridine starting materials.[2]

The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction between the brominated aminopyridine and a suitable imidazole derivative. The 4-amino group of our scaffold would be expected to form the crucial hydrogen bond with the hinge region of p38, while the methoxy group could be oriented towards the solvent-exposed region or a specific sub-pocket, potentially enhancing selectivity and potency.

Diagram 1: Generalized Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Suzuki / Buchwald-Hartwig Coupling A->C B Arylboronic Acid / Heterocycle B->C D Purification & Characterization C->D E In Vitro Kinase Assay (IC50) D->E Test Compound G SAR Analysis E->G F Cell-Based Proliferation Assay F->G H Lead Optimization G->H

Caption: A streamlined workflow from scaffold to lead optimization.

Potential in GPCR Modulator Development

While the primary and most evident application of this compound is in kinase inhibition, its potential extends to other target classes. G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[7] The discovery of allosteric modulators, which bind to sites topographically distinct from the endogenous ligand binding site, has opened new avenues for GPCR drug discovery.[8][9]

The aminopyridine scaffold, with its capacity for diverse functionalization, is well-suited for the synthesis of libraries of compounds to be screened for GPCR modulatory activity. The methoxy group, in particular, could play a role in achieving selectivity for a specific GPCR subtype by interacting with less conserved allosteric pockets. While direct examples utilizing this compound in this context are yet to be published, its chemical tractability makes it an attractive starting point for such exploratory efforts.

Diagram 2: PI3K/mTOR Signaling Pathway and Point of Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by a dual inhibitor.

Conclusion and Future Outlook

This compound represents a potent and versatile scaffold for the development of novel therapeutics. Its strategic functionalization allows for the application of robust and high-yield synthetic methodologies, such as the Suzuki-Miyaura coupling, to generate large and diverse libraries of compounds. The clear application of the analogous aminopyridine core in the design of kinase inhibitors, particularly for targets like PI3K/mTOR and p38 MAP kinase, provides a strong rationale for the exploration of this specific building block. The methoxy substituent offers an additional vector for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the development and optimization of a scalable synthesis for this compound, followed by its systematic application in lead generation programs targeting not only kinases but also other important drug target families such as GPCRs. The insights gained from such studies will undoubtedly solidify the position of this scaffold as a valuable tool in the medicinal chemist's armamentarium.

References

Spectroscopic Characterization of 2-Bromo-5-methoxypyridin-4-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Bromo-5-methoxypyridin-4-amine (CAS No. 1417644-40-6) is limited. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive analysis based on established principles of spectroscopy and data from analogous structures. The protocols described herein represent best practices for the acquisition of such data.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research.[1] The precise arrangement of its functional groups—a bromine atom, a methoxy group, and an amine group on the pyridine core—creates a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for its application in any research and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous characterization of this molecule. This guide provides a detailed predictive analysis of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methoxy protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H6~8.0 - 8.2Singlet (s)-Located at the α-position to the pyridine nitrogen, leading to significant deshielding.[3] It is expected to appear as a singlet due to the absence of adjacent protons.
H3~6.5 - 6.7Singlet (s)-Shielded by the electron-donating amino group at C4 and the methoxy group at C5. It is expected to appear as a singlet.
NH₂~4.5 - 5.5Broad Singlet (br s)-The chemical shift can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange.
OCH₃~3.8 - 4.0Singlet (s)-Typical chemical shift for a methoxy group attached to an aromatic ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~140 - 145Attached to the electronegative bromine atom, resulting in a downfield shift.
C3~105 - 110Shielded by the adjacent electron-donating amino and methoxy groups.
C4~150 - 155Attached to the amino group, causing a significant downfield shift.
C5~145 - 150Attached to the methoxy group, resulting in a downfield shift.
C6~148 - 152Located at the α-position to the pyridine nitrogen, leading to a downfield shift.
OCH₃~55 - 60Typical chemical shift for a methoxy carbon.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq3->acq4 proc1 Apply Fourier transformation to the acquired FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H stretch (asymmetric and symmetric)Primary AminePrimary amines typically show two bands in this region.[4]
3100 - 3000C-H stretch (aromatic)Pyridine RingCharacteristic of C-H bonds in aromatic systems.
2950 - 2850C-H stretch (aliphatic)Methoxy GroupCorresponds to the C-H bonds of the methyl group.
1650 - 1580N-H bendPrimary AmineScissoring vibration of the amino group.[4]
1600 - 1450C=C and C=N stretchPyridine RingAromatic ring stretching vibrations.
1250 - 1020C-N stretch and C-O stretchAmine and MethoxyStretching vibrations for the C-N and C-O single bonds.
Below 1000C-Br stretchBromo GroupThe C-Br stretch typically appears in the fingerprint region.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity at m/z values corresponding to the masses of the molecule with the ⁷⁹Br and ⁸¹Br isotopes. The predicted monoisotopic mass is approximately 201.974 g/mol .[5]

  • Fragmentation: Common fragmentation pathways for this molecule may include:

    • Loss of a bromine radical (•Br).

    • Loss of a methyl radical (•CH₃) from the methoxy group.

    • Loss of a methoxy radical (•OCH₃).

    • Cleavage of the pyridine ring.

G M [M]⁺˙ m/z = 202/204 M_minus_Br [M - Br]⁺ m/z = 123 M->M_minus_Br - •Br M_minus_CH3 [M - CH₃]⁺ m/z = 187/189 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z = 171/173 M->M_minus_OCH3 - •OCH₃

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The predictive spectroscopic data and methodologies presented in this guide provide a comprehensive framework for the characterization of this compound. While based on established chemical principles, experimental verification remains the gold standard. Researchers and scientists working with this compound can utilize this guide to anticipate spectral features and to design appropriate analytical workflows for its unambiguous identification and quality control.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become particularly indispensable in pharmaceutical and materials science research, where the synthesis of complex arylamines is a frequent necessity.[1][3] This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-5-methoxypyridin-4-amine, a substrate of significant interest due to the prevalence of the aminopyridine scaffold in biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed, optimized protocols, and discuss critical parameters that influence reaction outcomes.

Scientific Foundation: Mechanism and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[4][5][6] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex.[6][7][8] For aryl bromides, this is often the rate-determining step of the reaction.[5][9]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A stoichiometric amount of a strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6][10]

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[6][7]

The choice of catalyst, ligand, base, and solvent is paramount to the success of the reaction, directly impacting yield, selectivity, and reaction kinetics.[11][12] For an electron-rich and potentially coordinating substrate like this compound, careful consideration of these components is necessary to mitigate potential side reactions, such as catalyst inhibition or β-hydride elimination.[1][13]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R'R''NH PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design and Protocols

The successful amination of this compound hinges on the judicious selection of reagents and reaction conditions. The presence of the free amino group and the methoxy group makes the pyridine ring electron-rich, which can influence the oxidative addition step. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, necessitating the use of ligands that can prevent catalyst deactivation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Amine Coupling PartnerAnhydrousCommercially AvailablePurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common palladium precursor.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAn alternative Pd(0) source.
XantphosLigand GradeCommercially AvailableA bulky, electron-rich ligand suitable for heteroaryl halides.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableA strong, non-nucleophilic base. Handle under inert atmosphere.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableA milder base option.
TolueneAnhydrousCommercially AvailableA common solvent for this reaction.[14]
1,4-DioxaneAnhydrousCommercially AvailableAn alternative solvent.[4][14]
Schlenk tube or sealed vial------For reactions with volatile amines or requiring elevated temperatures.
Inert Gas (Argon or Nitrogen)High Purity---Essential for maintaining an oxygen-free environment.
General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific substrates.

Diagram: Experimental Workflow

Workflow start Start setup Assemble Glassware (Schlenk Tube) start->setup reagents Add Solids: Substrate, Base, Catalyst, Ligand setup->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvents Add Anhydrous Solvent and Amine inert->solvents reaction Heat to Reaction Temperature with Stirring solvents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Quench, and Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) under a counterflow of inert gas.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Liquids: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Protocol for Volatile Amines

For low-boiling-point amines, a modified procedure using a sealed tube is necessary to prevent the loss of the reagent.[15][16]

  • Reaction Setup: In a dry, sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst, the ligand, and the base as described in the general protocol.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Addition of Reagents: Add anhydrous toluene, followed by a solution of the volatile amine (e.g., dimethylamine in THF, 1.5 equiv).

  • Reaction: Tightly seal the reaction tube and heat to 80-100 °C with vigorous stirring.

  • Work-up and Purification: After cooling, carefully open the sealed tube and proceed with the work-up and purification as outlined in the general protocol.[11]

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. A design of experiments (DoE) approach can be a powerful tool for optimizing reaction conditions.[17]

ParameterRecommendation and RationaleTroubleshooting
Catalyst/Ligand Bulky, electron-rich phosphine ligands like Xantphos or Josiphos are often effective for heteroaryl substrates.[6][18] Pre-formed palladium catalysts can also be advantageous.[2]Low conversion may indicate catalyst deactivation. Screen different ligands or use a pre-catalyst.
Base Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[4][6] For base-sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures.[6]Incomplete reaction could be due to an inappropriate base. The choice of base can be solvent-dependent.[19][20][21]
Solvent Aprotic, non-polar solvents like toluene and dioxane are standard.[4][14][22] Polar aprotic solvents can sometimes be beneficial but may also lead to side reactions.[19][22]Poor solubility of reagents can hinder the reaction. Consider alternative solvents or solvent mixtures.[8]
Temperature Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.If side product formation is observed, lowering the temperature may improve selectivity.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a glovebox or under an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable and should be handled with care.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of valuable N-substituted aminopyridine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important reaction in a research and development setting.

References

Experimental workflow for synthesizing derivatives from 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel Derivatives from 2-Bromo-5-methoxypyridin-4-amine

Abstract

This guide provides a comprehensive experimental workflow for the derivatization of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocols detailed herein focus on three robust and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These methods facilitate the strategic formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of substituted pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of experimental choices, and visual aids to ensure successful implementation.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in pharmaceutical development, appearing in numerous approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component for molecular recognition at biological targets. This compound serves as a versatile starting material, featuring multiple reactive sites that allow for controlled and selective functionalization. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing molecular diversity.

This application note details the synthesis of three distinct classes of derivatives from this starting material, empowering researchers to rapidly generate novel compounds for screening and lead optimization programs.

Core Principles of Derivatization via Cross-Coupling

The derivatization of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope, high functional group tolerance, and predictable reactivity.[1]

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon single bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is exceptionally versatile for creating biaryl or heteroaryl-aryl structures. The base in this reaction is crucial for activating the boronic acid to facilitate the key transmetalation step in the catalytic cycle.[2]

  • Buchwald-Hartwig Amination: This method constructs a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine.[3] It has largely replaced harsher classical methods for synthesizing arylamines. The reaction requires a strong base to deprotonate the amine, making it sufficiently nucleophilic to participate in the catalytic cycle.[4][5]

  • Sonogashira Coupling: This reaction forms a carbon-carbon triple bond between the aryl bromide and a terminal alkyne.[6] It is a highly efficient method for introducing alkynyl moieties into aromatic systems and employs a dual-catalyst system of palladium and copper(I). The amine base serves to deprotonate the alkyne, forming a reactive copper acetylide intermediate.[7][8]

The general workflow for these synthetic transformations is illustrated below.

G cluster_workflow General Synthetic Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Derivative Classes start This compound (Starting Material) suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (with R₂NH) start->buchwald sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira prod_suzuki 2-Aryl/Heteroaryl Derivatives (C-C Bond) suzuki->prod_suzuki prod_buchwald 2-Amino Derivatives (C-N Bond) buchwald->prod_buchwald prod_sonogashira 2-Alkynyl Derivatives (C-C≡ Bond) sonogashira->prod_sonogashira purification Work-up & Purification (e.g., Column Chromatography) prod_suzuki->purification prod_buchwald->purification prod_sonogashira->purification analysis Structural Validation (NMR, LC-MS, HRMS) purification->analysis

A high-level overview of the derivatization workflow.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for coupling this compound with various arylboronic acids. The conditions are adapted from established methods for structurally similar bromopyridines.[9][10][11]

ReagentAmount (1.0 mmol scale)Molar Eq.Notes
This compound203 mg1.0Starting material
Arylboronic Acid1.2 mmol1.2Coupling partner
Pd(PPh₃)₄58 mg0.05Palladium(0) catalyst
Potassium Carbonate (K₂CO₃)276 mg2.0Base
1,4-Dioxane4 mL-Solvent, should be degassed
Water1 mL-Co-solvent, should be degassed

Step-by-Step Procedure:

  • To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Using syringes, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Alternatively, heat in a microwave reactor at 120 °C for 30-60 minutes for accelerated reaction times.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-5-methoxypyridin-4-amine derivative.[1][12]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_activation pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex pd2_trans [Ar-Pd(II)L₂-R] pd2_complex->pd2_trans Transmetalation product Ar-R pd2_trans->product Reductive Elimination start_materials Ar-Br + R-B(OH)₂ start_materials->pd0 Oxidative Addition base Base (e.g., K₂CO₃) borate R-B(OH)₃⁻ base->borate borate->pd2_complex

Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the C-N cross-coupling of this compound with various primary and secondary amines. The choice of ligand and base is critical and may require optimization.[4]

ReagentAmount (1.0 mmol scale)Molar Eq.Notes
This compound203 mg1.0Starting material
Amine (R₂NH)1.2 mmol1.2Coupling partner
Palladium(II) Acetate (Pd(OAc)₂)4.5 mg0.02Palladium precursor
XPhos19 mg0.04Bulky phosphine ligand
Sodium tert-butoxide (NaOtBu)144 mg1.5Strong, non-nucleophilic base
Anhydrous Toluene5 mL-Solvent, should be anhydrous and degassed

Step-by-Step Procedure:

  • To a dry Schlenk tube or sealed vial, add palladium(II) acetate (0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.5 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) followed by the desired amine (1.2 mmol). If the amine is a solid, add it with the other solids in step 1.

  • Seal the tube or vial tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (often with a solvent system containing a small amount of triethylamine to prevent streaking of amine products) to afford the desired 2-amino-5-methoxypyridin-4-amine derivative.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex pd2_amido [Ar-Pd(II)L₂-NR₂] pd2_complex->pd2_amido Amine Coordination & Deprotonation product Ar-NR₂ pd2_amido->product Reductive Elimination start_materials Ar-Br + R₂NH start_materials->pd0 Oxidative Addition base Base (e.g., NaOtBu) base->pd2_complex

Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling for C-C≡ Bond Formation

This protocol details the coupling of this compound with a terminal alkyne. It requires both a palladium catalyst and a copper(I) co-catalyst.[14]

ReagentAmount (1.0 mmol scale)Molar Eq.Notes
This compound203 mg1.0Starting material
Terminal Alkyne1.2 mmol1.2Coupling partner
Pd(PPh₃)₂Cl₂21 mg0.03Palladium(II) catalyst
Copper(I) Iodide (CuI)6 mg0.03Co-catalyst
Triethylamine (Et₃N)5 mL-Base and solvent
Anhydrous THF (optional)2 mL-Co-solvent for solid starting materials

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.03 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat three times.

  • Add anhydrous triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol). If the starting material has low solubility in Et₃N, a small amount of anhydrous THF can be added as a co-solvent.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 4-12 hours. The reaction is often rapid at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the triethylamine.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 2-alkynyl-5-methoxypyridin-4-amine derivative.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Reaction Yield Inactive catalyst (degraded by oxygen); Incorrect base strength or solubility; Poor quality of reagents/solvents.Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened, anhydrous solvents. For Suzuki, try a stronger base like K₃PO₄ or Cs₂CO₃.[8] For Buchwald, ensure the base is strong enough (e.g., NaOtBu, LHMDS).
Formation of Side Products Suzuki: Homocoupling of the boronic acid. Sonogashira: Dimerization of the alkyne (Glaser coupling).Suzuki: Use a slight excess of the boronic acid (1.1-1.2 eq) and ensure proper degassing. Sonogashira: Ensure the reaction is strictly anaerobic, as Glaser coupling is oxygen-mediated.
Difficulty in Product Purification Product is highly polar and streaks on silica gel.For amine products, add 0.5-1% triethylamine to the eluent during column chromatography. For very polar compounds, consider reverse-phase chromatography.[15]

Conclusion

The experimental protocols provided in this application note offer a robust framework for the synthesis of diverse derivatives from this compound. By leveraging the power and versatility of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate novel chemical entities with significant potential in drug discovery and materials science. The detailed procedures, mechanistic insights, and troubleshooting guidance are designed to facilitate the successful application of these essential synthetic transformations.

References

Application Notes & Protocols: 2-Bromo-5-methoxypyridin-4-amine as a Scaffold for Targeting the p38 MAP Kinase Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The p38 mitogen-activated protein (MAP) kinase signaling cascade is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value therapeutic target for a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2][3] This guide details the strategic use of 2-Bromo-5-methoxypyridin-4-amine, a versatile heterocyclic building block, in the discovery and development of novel p38 MAP kinase inhibitors. We provide the scientific rationale for employing the aminopyridine core as a hinge-binding motif, outline a representative synthetic strategy, and offer detailed, field-proven protocols for the biochemical and cellular characterization of synthesized compounds. These methodologies form a self-validating workflow, enabling researchers to assess target engagement, cellular potency, and functional downstream effects with high confidence.

Introduction: The Rationale for Targeting p38 MAP Kinase

The p38 MAP kinase family consists of four isoforms (α, β, γ, δ) that function as serine/threonine kinases.[4][5] These kinases are central nodes in a signaling cascade that translates extracellular stimuli into a cellular response. The pathway is typically initiated by environmental stressors or pro-inflammatory cytokines, which activate a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally the p38 MAPK itself.[2][6][7]

Activation of p38 requires dual phosphorylation on specific threonine and tyrosine residues (Thr180/Tyr182) within its activation loop by upstream MKKs, primarily MKK3 and MKK6.[4][5] Once active, p38 phosphorylates a host of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to the regulation of gene expression, apoptosis, and the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[3][7][] Its critical role in orchestrating the inflammatory response has established p38α, the most widely expressed isoform, as a compelling drug discovery target.[1]

The aminopyridine scaffold, a core feature of this compound, is a privileged structure in medicinal chemistry, renowned for its ability to act as a "hinge-binder" within the ATP-binding site of various kinases.[9][10][11] The strategic placement of the bromine atom on this scaffold provides a crucial handle for synthetic elaboration, typically via palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the kinase's active site to optimize potency and selectivity.[12][13] This document outlines the workflow for leveraging this chemical scaffold to generate and validate novel inhibitors of the p38 MAP kinase pathway.

p38_Pathway cluster_caption p38 MAP Kinase Signaling Pathway Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K P p38 p38 MAPK (p38α, β, γ, δ) MAP2K->p38 P (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 P ATF2 Transcription Factors (ATF-2, MEF2) p38->ATF2 P Inhibitor Novel Inhibitor (Derived from Scaffold) Inhibitor->p38 Gene Gene Expression (e.g., TNF-α, IL-1β) MK2->Gene ATF2->Gene caption_node

Caption: The p38 MAPK signaling cascade and point of therapeutic intervention.

Part 1: From Scaffold to Lead Candidate - A Validated Workflow

The discovery process for a novel inhibitor is a multi-step journey that begins with chemical synthesis and progresses through a funnel of biochemical and cellular assays. Each step provides critical data to validate the compound's mechanism of action and therapeutic potential. The following protocols are designed to be performed sequentially to build a comprehensive profile of compounds synthesized from the this compound scaffold.

Experimental_Workflow cluster_caption Drug Discovery Experimental Workflow Start Scaffold 2-Bromo-5-methoxy pyridin-4-amine Synthesis Protocol 1: Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library Synthesis->Library Assay1 Protocol 2: In Vitro Kinase Assay (Biochemical Potency - IC₅₀) Library->Assay1 Assay2 Protocol 3: Cellular Western Blot (Target Engagement - p-p38) Assay1->Assay2 Potent Hits Assay3 Protocol 4: Functional ELISA (Downstream Effect - TNF-α) Assay2->Assay3 Cell-Active Hits Candidate Lead Candidate (Validated) Assay3->Candidate caption_node

Caption: A logical workflow for inhibitor synthesis, validation, and lead identification.

Part 2: Experimental Protocols

Protocol 1: Representative Synthesis via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry. Its utility here is to replace the bromine atom on the pyridine ring with diverse aryl or heteroaryl moieties. This allows for the systematic probing of the hydrophobic regions of the p38 kinase ATP-binding site, which is essential for optimizing inhibitor potency and selectivity.[12][13]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried reaction vessel, add this compound, the selected arylboronic acid, and K₂CO₃.

  • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired coupled product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)

Causality: This biochemical assay is the first critical step in evaluating a new compound. It directly measures the compound's ability to inhibit the enzymatic activity of the isolated p38α kinase in a controlled, cell-free environment. The resulting IC₅₀ value is a key metric of the compound's intrinsic potency against its intended target. The luminescent ADP-Glo™ assay is highly sensitive and quantitative, measuring the amount of ADP produced, which is inversely proportional to kinase inhibition.[14][15]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (contains Kinase Buffer, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent)

  • Synthesized inhibitor compounds, dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminescence-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A common starting concentration is 10 mM, serially diluted to create a 10-point dose-response curve.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix of p38α kinase and ATF-2 substrate in kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Compound ID Scaffold Modification p38α IC₅₀ (nM)
Cmpd-014-Fluorophenyl55
Cmpd-022-Morpholinophenyl28
Cmpd-033-Pyridyl150
SB203580 (Control)Pyridinylimidazole60

Table 1: Representative inhibitory activity (IC₅₀) of hypothetical compounds against recombinant p38α kinase.

Protocol 3: Western Blot Analysis of Cellular p38 Phosphorylation

Causality: A potent biochemical inhibitor must also be effective within the complex environment of a living cell. This protocol assesses the compound's ability to penetrate the cell membrane and inhibit p38 kinase activation. We measure the phosphorylation of p38 at Thr180/Tyr182, which is the hallmark of its activation.[16][17] A reduction in the phospho-p38 signal in compound-treated cells, following stimulation, provides direct evidence of target engagement in a cellular context.

Materials:

  • HeLa or A549 cells

  • Cell culture medium and supplements

  • p38 activator (e.g., Anisomycin or Lipopolysaccharide (LPS))

  • Test compounds dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment, PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-total p38

  • HRP-conjugated anti-rabbit secondary antibody

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies)[18][19]

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and culture until they reach 80-90% confluency.

    • Pre-incubate the cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.

    • Stimulate the p38 pathway by adding a p38 activator (e.g., 10 µg/mL Anisomycin) for 30 minutes. Include an unstimulated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer with inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[16]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (typically 1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: To normalize the phospho-p38 signal, the same membrane can be stripped and reprobed for total p38 protein.

Data Analysis:

  • Quantify the band intensities for phospho-p38 and total p38 using image analysis software (e.g., ImageJ).

  • Calculate the ratio of phospho-p38 to total p38 for each sample to normalize for loading differences.

  • Express the data as a percentage of the stimulated control to determine the dose-dependent inhibition of p38 phosphorylation.

References

In vitro kinase inhibition assay for 2-Bromo-5-methoxypyridin-4-amine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Kinase Inhibition Assay for 2-Bromo-5-methoxypyridin-4-amine Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Kinome with Aminopyridine Scaffolds

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] This transfer of a phosphate group from ATP to a protein, lipid, or other molecule acts as a molecular switch, regulating processes from cell growth and proliferation to metabolism and apoptosis.[1][2] Given their central role, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[2][3]

The 2-aminopyridine chemical scaffold, to which this compound and its derivatives belong, has emerged as a "privileged" structure in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions within the ATP-binding pocket of many kinases, particularly with the conserved hinge region.[4] The bromine atom on this specific scaffold serves as a versatile chemical handle, often utilized for Suzuki-Miyaura cross-coupling reactions to systematically build out the molecule and optimize its potency and selectivity.[4]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in vitro evaluation of these derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring the generation of robust, reliable, and reproducible inhibition data. We will detail two primary assay formats—a classic radiometric filter-binding assay and a modern, high-throughput luminescence-based assay—to equip researchers with the tools to accurately quantify the inhibitory potential of their novel compounds.

Core Principle: Measuring Kinase Phosphorylation

At its heart, an in vitro kinase assay measures the rate of a single biochemical event: the transfer of the terminal (gamma) phosphate from adenosine triphosphate (ATP) to a specific substrate, catalyzed by a kinase enzyme. The reaction produces two products: the phosphorylated substrate and adenosine diphosphate (ADP).

Kinase Kinase Enzyme PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Peptide/Protein Substrate ATP ATP (Energy Source) ADP ADP Inhibitor Aminopyridine Inhibitor Inhibitor->Kinase Binds & Blocks ATP Site

Figure 1: The fundamental kinase reaction and point of inhibition.

An inhibitor's potency is determined by measuring the reduction in the rate of product formation (or substrate consumption) as a function of its concentration. This can be achieved by quantifying any of the three key components of the reaction:

  • Formation of the Phosphorylated Substrate: The most direct method, often employing radioactivity or specific antibodies.

  • Formation of ADP: A universal method, as every kinase reaction that consumes ATP will produce ADP.[5]

  • Depletion of ATP: An indirect measure of kinase activity; as the reaction proceeds, ATP is consumed.[6][7]

Methodology 1: Radiometric [γ-³³P]ATP Filter-Binding Assay (The Gold Standard)

This method is widely considered the gold standard for its directness and sensitivity.[8][9] It directly measures the incorporation of a radiolabeled phosphate ([³³P] or [³²P]) from ATP onto a peptide or protein substrate. The phosphorylated substrate is then captured on a filter membrane, while unincorporated [γ-³³P]ATP is washed away. The amount of radioactivity remaining on the filter is directly proportional to kinase activity.

Causality Behind the Method:

  • Why Radioactivity? Using [γ-³³P]ATP provides an extremely sensitive and unambiguous signal. There is no interference from compound autofluorescence or light scattering. ³³P is often preferred over ³²P due to its lower energy, resulting in sharper bands in autoradiography and reduced laboratory contamination risk.

  • Why Filter Binding? This provides a physical separation of the product (phosphorylated substrate) from the excess radioactive reactant ([γ-³³P]ATP), which is essential for a low-background signal.[10][11] This technique works best with peptide substrates that can be captured based on charge (e.g., on phosphocellulose paper) or via an affinity tag (e.g., biotinylated peptide on a streptavidin-coated filter).

Detailed Experimental Protocol: Radiometric Assay

Materials & Reagents:

  • Purified, active kinase of interest.

  • Specific peptide substrate (e.g., biotinylated peptide).

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol).

  • Non-radioactive ("cold") ATP stock solution (10 mM).

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Note: Buffer composition is kinase-dependent and must be optimized.

  • This compound derivative stock solutions (e.g., 10 mM in 100% DMSO).

  • Stop Solution (e.g., 75 mM phosphoric acid).

  • 96-well Streptavidin-coated filter plates.

  • Microplate scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Inhibitor Preparation:

    • Perform serial dilutions of the aminopyridine derivatives in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in kinase reaction buffer containing a fixed percentage of DMSO (e.g., 1%) to create a 10-point dose-response curve.

    • Expert Insight: Maintaining a constant DMSO percentage across all wells, including controls, is critical to prevent solvent effects from confounding the results.

  • Master Mix Preparation:

    • Prepare a master mix containing the kinase and peptide substrate in kinase reaction buffer. The concentrations of each should be pre-determined through enzyme and substrate titration experiments to ensure the assay operates in the linear range (typically <20% substrate turnover).

    • Prepare a separate ATP master mix by diluting [γ-³³P]ATP with cold ATP in kinase buffer to the desired final concentration (often at or near the Kₘ for ATP for the specific kinase).[12]

  • Reaction Setup (25 µL total volume):

    • Add 2.5 µL of serially diluted inhibitor (or 1% DMSO for controls) to the wells of a reaction plate.

    • Add 12.5 µL of the kinase/substrate master mix.

    • Include controls:

      • Positive Control (100% Activity): Kinase + Substrate + ATP + 1% DMSO.

      • Negative Control (0% Activity): Substrate + ATP + 1% DMSO (no kinase).

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the ATP master mix to all wells.

    • Mix gently by tapping the plate.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time (e.g., 30-60 minutes). This time should be within the linear phase of the reaction.

  • Reaction Termination and Capture:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Transfer the entire volume from the reaction plate to the wells of the streptavidin-coated filter plate.

    • Incubate for 10-15 minutes at room temperature to allow the biotinylated peptide to bind to the filter.

  • Washing:

    • Place the filter plate on a vacuum manifold.

    • Wash the wells 3-4 times with 200 µL of wash buffer (e.g., 1 M NaCl in PBS) to remove unbound [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

Methodology 2: ADP-Glo™ Luminescent Kinase Assay (High-Throughput)

This homogeneous "add-mix-read" assay is a popular non-radioactive alternative, ideal for high-throughput screening (HTS).[5][13] It quantifies kinase activity by measuring the amount of ADP produced. The luminescent signal is directly proportional to kinase activity.[1]

Causality Behind the Method:

  • Why Luminescence? Luminescence assays generally have a high signal-to-background ratio and a broad dynamic range, making them very sensitive.[14]

  • Why a Two-Step Process? The brilliance of the ADP-Glo™ system lies in its two-step design.[14][15]

    • ATP Depletion: The first reagent stops the kinase reaction and, crucially, degrades all remaining ATP. This is vital because the final signal is generated from ATP, so any leftover ATP from the initial reaction would create a massive background signal.[16]

    • ADP Conversion & Detection: The second reagent contains an enzyme that converts the ADP (product) back into ATP. This newly synthesized ATP is then immediately used by a luciferase enzyme to generate a stable, "glow-type" luminescent signal.[13][14]

cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Add ADP-Glo™ Reagent cluster_step3 Step 3: Add Kinase Detection Reagent Kinase Kinase + Substrate + Inhibitor ADP_prod ADP (High/Medium) ATP_start ATP (High) ADP_start ADP (Low) ADP_stable ADP (Stable) ADP_prod->ADP_stable Stops Reaction Depletes ATP ATP_prod ATP (Low/Medium) ATP_depleted ATP (Depleted) ATP_regen ATP (Regenerated from ADP) ADP_stable->ATP_regen Converts ADP to ATP Luciferase generates light Light Luminescent Signal ATP_regen->Light

Figure 2: Workflow of the two-step ADP-Glo™ kinase assay.
Detailed Experimental Protocol: ADP-Glo™ Assay

Materials & Reagents:

  • ADP-Glo™ Kinase Assay Kit (Promega, includes ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP).

  • Purified, active kinase of interest and its specific substrate.

  • Kinase Reaction Buffer (as described previously).

  • This compound derivative stock solutions.

  • Solid white, opaque 96-well or 384-well assay plates (critical for luminescence).

  • Plate-reading luminometer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare reagents as per the manufacturer's technical manual.[17] Equilibrate the ADP-Glo™ Reagent and Kinase Detection Buffer to room temperature before use. Reconstitute the Kinase Detection Substrate to form the Kinase Detection Reagent.

  • Inhibitor and Reaction Setup (e.g., 5 µL total volume for 384-well format):

    • Add 1.25 µL of serially diluted inhibitor or DMSO vehicle to the wells of a white assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in reaction buffer.

    • Include the same positive and negative controls as in the radiometric assay.

  • Initiation and Incubation:

    • Start the reaction by adding 1.25 µL of ATP solution (at the desired concentration, e.g., Kₘ).

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate at 30°C for 60 minutes. If the plate was incubated at a different temperature, allow it to equilibrate to room temperature before proceeding.[17]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate for 30 seconds.

    • Incubate at room temperature for 40 minutes to ensure the complete depletion of any remaining ATP.[13][14]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This simultaneously converts ADP to ATP and initiates the luciferase reaction.[13][14]

    • Mix the plate for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

    • Measure luminescence using a plate-reading luminometer. The output is in Relative Light Units (RLU).

Data Analysis, Interpretation, and Quality Control

Obtaining raw data is only half the battle. Rigorous data analysis and quality control are essential to ensure the trustworthiness of your results.

RawData Raw Data (CPM or RLU) Controls Define Controls (100% and 0% Activity) RawData->Controls Normalization Calculate % Inhibition Controls->Normalization QC Calculate Z'-Factor from Control Wells Controls->QC Plotting Plot % Inhibition vs. log[Inhibitor] Normalization->Plotting CurveFit Non-linear Regression (Sigmoidal Dose-Response) Plotting->CurveFit IC50 Determine IC₅₀ Value CurveFit->IC50 Validation Validated Result IC50->Validation QC->Validation

Figure 3: Standard workflow for kinase inhibition data analysis.
Calculation of Percent Inhibition

For each concentration of the test compound, the percent inhibition is calculated relative to the control wells.

Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))

Where:

  • Signal_Inhibitor: Signal (CPM or RLU) from a well with the test compound.

  • Signal_Positive: Average signal from the 100% activity control wells (e.g., DMSO only).

  • Signal_Negative: Average signal from the 0% activity control wells (e.g., no kinase).

IC₅₀ Value Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[18]

  • Plot the calculated % Inhibition (Y-axis) against the corresponding logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (four-parameter variable slope sigmoidal dose-response) in a suitable software program (e.g., GraphPad Prism).[19]

  • The software will calculate the IC₅₀ value from the curve's inflection point.

Assay Quality Control: The Z'-Factor

A self-validating protocol must include a measure of its own quality. The Z'-factor is a statistical parameter that quantifies the suitability of an assay for high-throughput screening.[20][21] It measures the separation between the positive and negative control signals relative to their variability.

Formula: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Where:

  • SD: Standard Deviation

  • Mean: Average signal

Interpretation of Z'-Factor Values: [20]

  • Z' > 0.5: An excellent assay, highly robust and suitable for HTS.

  • 0 < Z' ≤ 0.5: A good or marginal assay. May require optimization.

  • Z' < 0: An unreliable assay where the control signals overlap.

Expert Insight: Always run a full plate of positive and negative controls (e.g., half a plate of each) before starting a screening campaign to robustly calculate the Z'-factor and validate the assay protocol.[21]

Data Presentation: Hypothetical Results

The final data should be summarized in a clear, tabular format for easy comparison of derivative potency.

Compound IDDescriptionIC₅₀ (nM)Z'-Factor
Cmpd-01 This compound1,2500.78
Cmpd-02 Derivative with Phenyl substitution85.30.81
Cmpd-03 Derivative with Furan substitution212.10.79
Staurosporine Positive Control Inhibitor5.60.82

Conclusion and Best Practices

The successful evaluation of this compound derivatives requires a meticulous and well-controlled approach. By understanding the principles behind both radiometric and luminescence-based assays, researchers can select the method best suited to their resources and throughput needs. Key to generating trustworthy data is the implementation of proper controls, careful optimization of reaction conditions to ensure linearity, and the statistical validation of assay performance using the Z'-factor. Adherence to these principles will provide a solid foundation for structure-activity relationship (SAR) studies, enabling the confident identification and advancement of potent and selective kinase inhibitors in the drug discovery pipeline.

References

Functionalization of the Amino Group on 2-Bromo-5-methoxypyridin-4-amine: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-methoxypyridin-4-amine in Drug Discovery

This compound is a highly valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a methoxy moiety, and a bromine atom, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective and sequential modifications, making it an ideal starting material for the generation of compound libraries in drug discovery programs. The amino group, in particular, serves as a key handle for introducing a wide range of functionalities, thereby modulating the physicochemical and pharmacological properties of the resulting derivatives. This guide provides a comprehensive overview of established and effective methods for the functionalization of the amino group on this compound, complete with detailed protocols and mechanistic insights.

Core Functionalization Strategies

The primary amino group of this compound is a potent nucleophile, readily participating in a variety of bond-forming reactions. This section will delve into four key functionalization strategies: acylation, sulfonylation, Buchwald-Hartwig amination, and reductive amination. Each of these transformations provides a distinct avenue for structural diversification, leading to the synthesis of amides, sulfonamides, and substituted amines, respectively.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation in organic synthesis, enabling the introduction of an acyl group onto an amine. This reaction is widely employed in medicinal chemistry to introduce functionalities that can participate in hydrogen bonding, modulate lipophilicity, and alter metabolic stability. The resulting amides are prevalent in a vast number of approved drugs.

Causality of Experimental Choices: The choice of acylating agent, base, and solvent is critical for achieving high yields and purity. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

Experimental Protocol: N-Acetylation of this compound

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2-bromo-5-methoxypyridin-4-yl)acetamide.

Expected Results:

ProductMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)Predicted MS (ESI+) m/z
N-(2-bromo-5-methoxypyridin-4-yl)acetamideC₈H₉BrN₂O₂245.088.15 (s, 1H), 7.51 (s, 1H), 7.20 (br s, 1H, NH), 3.90 (s, 3H), 2.25 (s, 3H)168.5, 155.0, 148.2, 142.1, 110.5, 108.9, 56.0, 24.8245.0, 247.0 [M+H]⁺

Visualization of the N-Acylation Workflow:

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start This compound Reaction Stir at 0°C to RT Start->Reaction Reagents Acetic Anhydride, Pyridine, DCM Reagents->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product N-(2-bromo-5-methoxypyridin-4-yl)acetamide Purify->Product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Formation of Sulfonamide Bonds

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. N-sulfonylation of this compound provides a direct route to novel sulfonamide derivatives with potential biological activity.

Causality of Experimental Choices: The reaction typically involves the coupling of the amine with a sulfonyl chloride in the presence of a base. Pyridine often serves as both the solvent and the base, facilitating the reaction and neutralizing the generated HCl. The choice of the sulfonyl chloride determines the nature of the R-group attached to the sulfonamide. A protocol for a closely related substrate, 5-bromo-2-methoxypyridin-3-amine, has been reported and can be adapted.[1]

Experimental Protocol: N-Sulfonylation of this compound

This protocol describes the synthesis of N-(2-bromo-5-methoxypyridin-4-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield N-(2-bromo-5-methoxypyridin-4-yl)benzenesulfonamide.

Expected Results:

ProductMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)Predicted MS (ESI+) m/z
N-(2-bromo-5-methoxypyridin-4-yl)benzenesulfonamideC₁₁H₁₀BrN₃O₃S344.188.20 (s, 1H), 7.90-7.85 (m, 2H), 7.60-7.50 (m, 3H), 7.45 (s, 1H), 7.30 (br s, 1H, NH), 3.85 (s, 3H)154.5, 149.0, 141.5, 139.0, 133.0, 129.5, 127.0, 111.0, 109.5, 56.2343.9, 345.9 [M+H]⁺

Visualization of the N-Sulfonylation Mechanism:

Sulfonylation_Mechanism Amine R-NH₂ Intermediate [R-NH₂⁺-SO₂(Ar)-Cl⁻] Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl SulfonylChloride->Intermediate Product R-NH-SO₂-Ar Intermediate->Product Elimination HCl HCl Intermediate->HCl Pyridinium Pyridinium Chloride HCl->Pyridinium Pyridine Pyridine Pyridine->Pyridinium

Caption: Mechanism of N-sulfonylation of an amine with a sulfonyl chloride.

Buchwald-Hartwig Amination: C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] While typically used to couple amines with aryl halides, it can also be employed to further functionalize the amino group of our substrate by reacting it with another aryl halide, leading to diarylamines.

Causality of Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often requires screening to find the optimal conditions. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often effective.[3] A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, facilitating its coordination to the palladium center. Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol describes the coupling of this compound with bromobenzene.

Materials:

  • This compound

  • Bromobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 eq) and bromobenzene (1.2 eq).

  • Add anhydrous toluene (5 mL/mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired diarylamine.

Visualization of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(X)L₂ Pd0->PdII_complex Ar-X OxAdd Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ PdII_complex->Amine_complex R₂NH Ligand_Exchange Ligand Exchange (R₂NH) Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Base Deprotonation Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reductive Amination: Formation of Substituted Amines

Reductive amination is a versatile and widely used method for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation often observed in direct alkylation of amines.

Causality of Experimental Choices: The reaction is typically carried out in a one-pot procedure. A mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material is required. Sodium triacetoxyborohydride (STAB) is a popular choice for this transformation as it is less reactive towards aldehydes and ketones compared to other borohydrides. The reaction is often carried out in solvents like dichloromethane (DCM) or dichloroethane (DCE), sometimes with the addition of acetic acid to catalyze imine formation.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the reaction of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM (10 mL/mmol), add acetic acid (0.1 eq, optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-benzyl-2-bromo-5-methoxypyridin-4-amine.

Visualization of the Reductive Amination Process:

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction Amine R-NH₂ Imine R-N=CH-R' Amine->Imine Aldehyde R'-CHO Aldehyde->Imine Product R-NH-CH₂-R' Imine->Product Reducing_Agent [H] Reducing_Agent->Product

Caption: Two-stage process of reductive amination.

Conclusion and Future Perspectives

The functionalization of the amino group on this compound provides a powerful platform for the synthesis of novel and diverse chemical entities. The methodologies outlined in this guide—acylation, sulfonylation, Buchwald-Hartwig amination, and reductive amination—represent robust and reliable strategies for derivatization. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can efficiently generate libraries of compounds for screening in drug discovery and other life science applications. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the synthetic utility of this versatile building block.

References

Harnessing the Potential of 2-Bromo-5-methoxypyridin-4-amine for the Synthesis of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of foundational building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Bromo-5-methoxypyridin-4-amine has emerged as a highly versatile and valuable scaffold. Its structure, which features a pyridine core decorated with strategically placed bromo, methoxy, and amino functional groups, offers a powerful platform for constructing complex molecular architectures. The pyridine ring is a well-established privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[1]

The primary utility of this compound lies in its capacity to serve as a linchpin in palladium-catalyzed cross-coupling reactions, where the bromine atom at the 2-position acts as a reactive handle for the introduction of diverse substituents.[2][3] Simultaneously, the 4-amino group provides a crucial hydrogen bond donor, often essential for interacting with biological targets like the hinge region of kinase enzymes, while the 5-methoxy group modulates the electronic properties of the ring and can participate in additional molecular interactions.[4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1417644-40-6[5]
Molecular Formula C₆H₇BrN₂O[5]
Molecular Weight 203.04 g/mol [5]
Appearance Solid
Boiling Point 340.4±37.0 °C at 760 mmHg[5]
Density 1.622±0.06 g/cm³[5]
Storage 2-8℃, under inert gas[5]

Safety and Handling: this compound, like many halogenated aromatic compounds, requires careful handling. It is recommended to consult the full Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood.[7][8][9] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7][8][9]

Core Reactivity and Strategic Applications

The synthetic versatility of this compound is primarily derived from the C2-bromine atom, which is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of modern synthetic chemistry for forging new carbon-carbon and carbon-nitrogen bonds. The electron-donating nature of the methoxy and amino groups influences the reactivity of the pyridine ring, making the C2 position ripe for oxidative addition to a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.

G subst 2-Bromo-5-methoxy pyridin-4-amine suzuki Suzuki-Miyaura (C-C Bond) subst->suzuki + R-B(OH)₂ [Pd Catalyst, Base] buchwald Buchwald-Hartwig (C-N Bond) subst->buchwald + R₂NH [Pd Catalyst, Base] sonogashira Sonogashira (C-C Alkyne Bond) subst->sonogashira + R-C≡CH [Pd/Cu Catalyst, Base] heck Heck Coupling (C-C Alkene Bond) subst->heck + Alkene [Pd Catalyst, Base] prod_suzuki Aryl/Heteroaryl Substituted Pyridine suzuki->prod_suzuki prod_buchwald N-Aryl/N-Heteroaryl Substituted Pyridine buchwald->prod_buchwald prod_sonogashira Alkynyl Substituted Pyridine sonogashira->prod_sonogashira prod_heck Alkenyl Substituted Pyridine heck->prod_heck

Core cross-coupling reactions of this compound.

Detailed Protocols for Key Transformations

The following protocols are designed as robust starting points for synthesis and may be optimized for specific substrates.

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for creating biaryl or heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[10]

Protocol: Synthesis of 2-(Aryl)-5-methoxypyridin-4-amine

  • Objective: To couple an arylboronic acid with this compound.

  • Rationale: This protocol employs a standard palladium catalyst and a phosphate base in a dioxane/water solvent system, a set of conditions known for its broad substrate scope and high efficiency.[4][11] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1][4]

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium phosphate.[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add anhydrous 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 or 5:1 dioxane to water).[1][4]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1][4]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[11] Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[11]

CatalystBaseSolvent SystemTemp (°C)Typical Yields
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2.5 eq)Dioxane/H₂O (4:1)90Good to Excellent
Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0 eq)Toluene/H₂O (4:1)100Good to Excellent
Pd(OAc)₂ (3 mol%) / SPhos (6 mol%)K₃PO₄ (2.5 eq)Dioxane/H₂O (5:1)85Excellent
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of amines with aryl halides.[12][13] This reaction has largely replaced harsher classical methods due to its superior functional group tolerance and broader scope.[12]

Protocol: Synthesis of N-(Aryl)-5-methoxy-2-(substituted-amino)pyridin-4-amine

  • Objective: To couple a primary or secondary amine with the 2-bromo position of the pyridine ring.

  • Rationale: This reaction's success is highly dependent on the choice of ligand for the palladium catalyst. Sterically hindered phosphine ligands are often required to facilitate the crucial reductive elimination step.[12] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, forming the key palladium-amido intermediate.[13]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex amido_complex L₂Pd(II)(Ar)(NR₂) pd_complex->amido_complex + Amine, Base - H-Base⁺ - Br⁻ amine R₂NH base Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ (Product) reductive_elimination->product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu, the palladium catalyst, and the phosphine ligand to an oven-dried Schlenk tube.[14]

  • Reagent Addition: Add this compound and anhydrous toluene. Finally, add the amine coupling partner.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: The reaction is typically complete within 8-16 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

C. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction provides a direct and efficient route to synthesize aryl-alkynes by coupling a terminal alkyne with an aryl halide.[15][16] This transformation is invaluable for creating rigid molecular linkers or introducing functionalities for click chemistry.

Protocol: Synthesis of 2-(Alkynyl)-5-methoxypyridin-4-amine

  • Objective: To install an alkynyl group at the 2-position of the pyridine ring.

  • Rationale: The classic Sonogashira reaction uses a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the terminal alkyne.[15][17] The amine base not only neutralizes the HBr byproduct but also serves as a solvent.[15] Copper-free versions exist to avoid issues with homocoupling of the alkyne, but the co-catalyzed protocol is often faster.[18]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF) and triethylamine. Stir for 10 minutes, then add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 2-8 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Application Example: Multi-Step Synthesis of a Kinase Inhibitor Scaffold

This hypothetical workflow demonstrates how the previously described protocols can be combined to build a complex molecule, starting from this compound. This approach is frequently used in the synthesis of kinase inhibitors, which often feature a central heteroaromatic core.[1][4][19]

G start 2-Bromo-5-methoxy- pyridin-4-amine step1 Suzuki Coupling start->step1 + 4-Fluorophenylboronic acid [Pd(PPh₃)₄, K₃PO₄] intermediate 2-(4-fluorophenyl)-5- methoxypyridin-4-amine step1->intermediate step2 Buchwald-Hartwig Amination intermediate->step2 + N-Boc-piperazine [Pd₂(dba)₃, Xantphos, NaOtBu] (Hypothetical functionalization of the 4-amino group) final Complex Kinase Inhibitor Scaffold step2->final

Synthetic route to a complex molecular architecture.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its well-defined reactive sites allow for the sequential and controlled introduction of diverse functionalities through robust and reliable cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and strategic insights provided in this guide offer researchers a solid foundation for leveraging this reagent to its full potential, accelerating the discovery and development of novel pharmaceuticals and other advanced materials.

References

The Strategic Application of 2-Bromo-5-methoxypyridin-4-amine in the Synthesis of Next-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anaplastic Lymphoma Kinase (ALK) has emerged as a pivotal therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC) where ALK gene rearrangements lead to oncogenic fusion proteins. The development of potent and selective small-molecule ALK inhibitors has revolutionized patient outcomes. This guide details the strategic application of 2-Bromo-5-methoxypyridin-4-amine , a highly functionalized pyridine building block, in the synthesis of advanced 2,4-diaminopyrimidine-based ALK inhibitors. We provide a comprehensive synthetic protocol, elucidate the mechanistic rationale behind its use, and outline robust methodologies for the biological evaluation of the resulting compounds.

Introduction: The Rationale for Targeting ALK and the Role of Pyridine Scaffolds

The ALK receptor tyrosine kinase, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion), drives aberrant downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2] This uncontrolled signaling promotes cellular proliferation and survival, hallmarks of cancer.[3][4]

Small molecule Tyrosine Kinase Inhibitors (TKIs) function by competing with ATP for the kinase's binding pocket, thereby blocking autophosphorylation and subsequent signal transduction.[5] The 2-aminopyridine and 2,4-diaminopyrimidine motifs have proven to be highly effective core structures for potent ALK inhibitors.[1][4] The strategic design of these inhibitors often involves a brominated pyridine intermediate, which serves as a versatile chemical "handle" for constructing the final molecule through powerful cross-coupling reactions.

This compound is a prime example of such a building block. Its key features include:

  • A Bromine Atom at C2: Perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a crucial C-N bond.[6]

  • An Amino Group at C4: Acts as the nucleophile in the coupling reaction.

  • A Methoxy Group at C5: This electron-donating group can modulate the electronic properties of the pyridine ring, influencing binding affinity and metabolic stability.

This guide will focus on a representative synthesis of a potent ALK inhibitor scaffold utilizing this key intermediate.

ALK Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the canonical ALK signaling pathway and the point of intervention for a synthesized inhibitor. The ALK fusion protein dimerizes and autophosphorylates, activating multiple downstream pathways that drive cancer cell proliferation and survival. A competitive inhibitor blocks the ATP binding site, preventing this cascade.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K RAS RAS/RAF/MEK ALK->RAS JAK JAK ALK->JAK Inhibitor ALK Inhibitor (Derived from This compound) Inhibitor->ALK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription ERK ERK RAS->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Figure 1: ALK Signaling Pathway and Inhibition Mechanism.

Synthetic Strategy and Experimental Protocols

The core of our synthetic strategy is the construction of a 2,4-diaminopyrimidine scaffold via a regioselective Buchwald-Hartwig amination. This palladium-catalyzed C-N cross-coupling reaction is exceptionally efficient for linking heteroaryl halides with amines.[6][7]

Synthetic Workflow

The overall workflow involves coupling our key starting material, This compound , with a suitably substituted 2-chloropyrimidine to generate the final inhibitor core.

Synthesis_Workflow Start This compound (Starting Material) Reaction Buchwald-Hartwig C-N Cross-Coupling Start->Reaction Partner 2-Chloro-N-(aryl)pyrimidin-4-amine (Coupling Partner) Partner->Reaction Product N2-(5-methoxy-pyridin-4-yl)-N4-(aryl) -pyrimidine-2,4-diamine (Final Product Core) Reaction->Product Pd Catalyst Ligand, Base Purify Purification (Column Chromatography) Product->Purify Analyze Characterization (NMR, LC-MS, HRMS) Purify->Analyze

Figure 2: Generalized Synthetic Workflow.
Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative N2,N4-disubstituted pyrimidine-2,4-diamine, a common core for ALK inhibitors.[2][4]

Reaction: N2-(2-bromo-5-methoxypyridin-4-yl) + N4-(2-(isopropylsulfonyl)phenyl)-5-chloro-2,4-pyrimidinediamine → N2-(5-methoxy-4-(N4-(2-(isopropylsulfonyl)phenyl)-5-chloropyrimidin-2,4-diamino)phenyl)pyrimidine-2,4-diamine

Materials:

  • This compound (1.0 eq)

  • 5-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine (Coupling Partner, 1.05 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 eq) and the 2-chloropyrimidine coupling partner (1.05 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Synthesized Inhibitors

Once synthesized and purified, the novel compound must be evaluated for its biological activity against the ALK target.

Biochemical Kinase Assay

Principle: An in vitro assay to measure the direct inhibitory effect of the compound on ALK kinase activity. The LanthaScreen™ Eu Kinase Binding Assay is a common and robust time-resolved fluorescence resonance energy transfer (TR-FRET) method.[8][9]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a 4X stock of the test compound in 1X Kinase Buffer containing DMSO. Prepare a 2X solution of recombinant ALK kinase and a Europium-labeled anti-tag antibody. Prepare a 4X solution of a fluorescently labeled ATP-competitive tracer.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X test compound solution (or control inhibitor/DMSO).

  • Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Initiate the binding reaction by adding 4 µL of the 4X tracer solution.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for Europium).

  • Data Analysis: Calculate the TR-FRET emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Proliferation Assay

Principle: To assess the compound's ability to inhibit the proliferation of cancer cells whose survival is dependent on ALK signaling. The Karpas-299 cell line, derived from an anaplastic large cell lymphoma, is ALK-positive and a standard model.[10][11]

Protocol: MTS Proliferation Assay using Karpas-299 Cells

  • Cell Seeding: Seed Karpas-299 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the compound solutions to the wells and incubate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Structure-Activity Relationship (SAR)

The data obtained from these assays allow for the evaluation of the synthesized compounds. The structure-activity relationship (SAR) for 2,4-diaminopyrimidine inhibitors is well-established, providing a framework for rational design.[12][13]

Compound IDScaffoldR¹ GroupALK Kinase IC₅₀ (nM)Karpas-299 GI₅₀ (nM)
Example-01 N²-(5-methoxypyridin-4-yl)2-(isopropylsulfonyl)phenyl1.525
Ceritinib N²-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)2-(isopropylsulfonyl)phenyl0.224
Ref-Cpd-A N²-(5-methylpyridin-4-yl)2-(isopropylsulfonyl)phenyl2.135

Table 1: Representative biological data for a hypothetical inhibitor derived from this compound, compared to the clinical drug Ceritinib and a related analogue. Data is illustrative and based on published ranges for this class of compounds.[12]

The methoxy group at the C5 position of the pyridine ring in Example-01 is an important feature. Compared to an unsubstituted or methyl-substituted analogue (Ref-Cpd-A), the electron-donating methoxy group can enhance hydrogen bonding interactions within the ATP-binding pocket or improve physicochemical properties, potentially leading to increased potency.

Conclusion

This compound stands as a valuable and highly strategic starting material for the synthesis of potent 2,4-diaminopyrimidine-based ALK inhibitors. Its pre-installed functionality allows for the efficient and modular construction of complex inhibitor scaffolds through robust and reliable methodologies like the Buchwald-Hartwig amination. The protocols and rationale presented herein provide a solid framework for researchers in medicinal chemistry and drug development to design, synthesize, and evaluate novel therapeutic agents targeting the oncogenic ALK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Bromo-5-methoxypyridin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the solubility of 2-Bromo-5-methoxypyridin-4-amine in organic solvents.

This technical guide is designed for researchers, scientists, and drug development professionals who are working with this compound (CAS No. 1417644-40-6) and encountering challenges with its dissolution in organic solvents. We provide troubleshooting workflows, detailed experimental protocols, and expert-driven FAQs to help you overcome these solubility hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a substituted pyridine derivative with a molecular weight of 203.04 g/mol .[1] Its structure contains several functional groups that dictate its solubility profile: a basic amino group (-NH₂), a pyridine ring nitrogen, a methoxy group (-OCH₃), and a bromine atom. This combination gives the molecule a mixed polarity. While it is a solid at room temperature, it is expected to have some solubility in polar organic solvents.[2][3] However, achieving high concentrations can be challenging without optimization.[2]

Q2: I'm having trouble dissolving the compound in my chosen solvent. What are the likely causes?

Several factors can contribute to poor solubility, and understanding them is the first step in troubleshooting:

  • Solvent Polarity Mismatch : The fundamental principle of "like dissolves like" is paramount.[2] If the polarity of your solvent does not adequately match the mixed polarity of this compound, solubility will be limited.

  • Concentration Limit : You may be attempting to prepare a solution that is above the compound's saturation point in that specific solvent and at the current temperature.

  • Temperature : The solubility of most solids increases with temperature.[2] Dissolution at ambient or room temperature may not be sufficient to achieve your target concentration.

  • Kinetic vs. Thermodynamic Solubility : Dissolution is a process that takes time. Insufficient agitation (stirring, vortexing) or time can give the false impression of insolubility.

  • Compound Purity : Impurities present in the solid material can sometimes hinder the dissolution process.

Q3: Which organic solvents are the best starting points for dissolving this compound?

Based on the structure and the successful use of solvents for similar bromo-pyridine derivatives, polar aprotic solvents are highly recommended as a starting point.[2] These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • 1,4-Dioxane [2]

  • Acetonitrile (ACN)

Solvents like dichloromethane (DCM) and chloroform might also be effective, but polar aprotic solvents are generally a more reliable initial choice.[2]

Q4: Can I simply heat the mixture to improve solubility?

Yes, heating is a very common and effective method to increase the solubility of solids.[2] Gently warming the mixture can significantly improve both the rate of dissolution and the amount of compound that can be dissolved. However, this must be done with caution. Always ensure the temperature is well below the boiling point of your solvent and verify that the compound and other reactants are stable at the elevated temperature.

Q5: How does pH affect the solubility of this compound?

The 4-amino group and the pyridine ring nitrogen are both basic centers. In the presence of an acid, these sites can be protonated, forming a pyridinium salt. This ionization dramatically increases the polarity of the molecule.

  • In Acidic Conditions : Protonation will lead to the formation of a cationic species, which is expected to have significantly increased solubility in polar protic solvents (like alcohols) and potentially even aqueous media.[4][5]

  • Practical Application : If your reaction conditions are compatible, adding a stoichiometric amount of a suitable acid (e.g., HCl in an organic solvent) can convert the amine into its more soluble salt form.[6] This is a powerful technique, but it fundamentally changes the chemical nature of the starting material, which must be accounted for in your reaction scheme.

Q6: What is co-solvency and can it help in this case?

Co-solvency is the technique of using a mixture of two or more miscible solvents to dissolve a solute.[7] This method is highly effective when a compound is poorly soluble in a primary reaction solvent but highly soluble in another. For example, if your reaction needs to be performed in tetrahydrofuran (THF) but the compound won't dissolve, you can first dissolve the this compound in a minimal amount of a "stronger" solvent like DMF or DMSO, and then slowly add this concentrated solution to the bulk THF reaction mixture under vigorous stirring.[2][8] This often keeps the compound in solution.

Troubleshooting Guide: A Systematic Approach

If you are facing solubility issues, it is crucial to adopt a systematic approach rather than random trial and error. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

Diagram 1: Troubleshooting Workflow for Solubility Issues

G cluster_0 cluster_1 cluster_2 start Problem: Compound Fails to Dissolve step1 Step 1: Verify Solvent Choice Is the solvent appropriate (e.g., polar aprotic like DMF, DMSO)? start->step1 step2 Step 2: Apply Gentle Heating Warm mixture (e.g., 40-60°C). Does it dissolve? step1->step2  Yes end_f Re-evaluate: Consider alternative synthetic route or different solvent system entirely. step1->end_f  No, solvent is non-polar step3 Step 3: Try a Co-Solvent System Dissolve in min. vol. of strong solvent (e.g., DMSO), then add to bulk solvent. step2->step3  No end_s Solution Found: Proceed with Experiment step2->end_s  Yes step4 Step 4: Consider pH Modification If compatible, form a salt using an acid (e.g., HCl in ether). Is salt formation a viable option? step3->step4  No step3->end_s  Yes step4->end_s  Yes step4->end_f  No

Caption: A workflow for systematically troubleshooting solubility issues.

Factors Influencing Solubility

The solubility of a compound like this compound is not a single value but a complex interplay between the solute's intrinsic properties, the solvent's characteristics, and external experimental conditions.

Diagram 2: Interplay of Factors Affecting Solubility

Caption: Key factors influencing the solubility of the target compound.

Data Summary

While quantitative solubility data for this compound is not widely available in the literature, the following table provides guidance on solvent selection based on general chemical principles and data for structurally related compounds.[9]

SolventFormulaBoiling Point (°C)Polarity IndexSuitability & Remarks
Recommended (Polar Aprotic)
N,N-Dimethylformamide (DMF)C₃H₇NO1536.4Excellent starting point. High boiling point can make it difficult to remove.
Dimethyl Sulfoxide (DMSO)C₂H₆OS1897.2Very high dissolving power.[2] Also has a high boiling point.
Acetonitrile (ACN)C₂H₃N825.8Good general-purpose polar solvent with a lower boiling point, making it easier to remove.[2]
1,4-DioxaneC₄H₈O₂1014.8Successfully used for similar bromo-pyridine derivatives.[2]
Conditional (Halogenated)
Dichloromethane (DCM)CH₂Cl₂403.1May be effective. Low boiling point is advantageous for removal.
Conditional (Protic)
EthanolC₂H₅OH784.3May be effective, especially at elevated temperatures or if the compound is converted to a salt.
MethanolCH₃OH655.1Similar to ethanol; higher polarity may improve solubility.

Experimental Protocols

The following protocols provide step-by-step methodologies for systematically determining the optimal solvent and conditions for your experiment.

Protocol 1: Systematic Solvent Screening at Ambient Temperature

Objective: To qualitatively assess the solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMF, DMSO, ACN, THF, DCM, Methanol, Toluene)

  • Small glass vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Analytical balance

Methodology:

  • Accurately weigh 5 mg of this compound into separate, labeled vials.

  • To the first vial, add the first solvent (e.g., DMF) in 100 µL increments.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the vial against a dark background to check for undissolved solid.

  • Continue adding solvent in 100 µL increments until the solid is completely dissolved or a total volume of 1 mL has been added.

  • Record the volume of solvent required for complete dissolution. This will give you an approximate solubility (e.g., if dissolved in 200 µL, the solubility is ~25 mg/mL).

  • Repeat steps 2-6 for each of the selected solvents.

  • Compare the results to rank the solvents from best to worst for dissolving the compound at ambient temperature.

Protocol 2: Solubility Enhancement by Temperature Adjustment

Objective: To determine if heating can effectively dissolve the compound in a solvent where it has poor ambient-temperature solubility.

Materials:

  • Vials containing undissolved compound from Protocol 1

  • Stir plate with heating capability

  • Small magnetic stir bars

  • Thermometer or thermocouple

Methodology:

  • Select a vial from Protocol 1 where the compound did not fully dissolve (e.g., in ACN or DCM).

  • Add a small magnetic stir bar to the vial.

  • Place the vial on the stir plate and begin stirring at a moderate speed.

  • Slowly increase the temperature of the hot plate in 10°C increments, allowing the system to equilibrate for 5-10 minutes at each step.

  • Monitor the solution for dissolution. Record the temperature at which the compound fully dissolves.

  • Crucially , after dissolution, turn off the heat and allow the solution to cool slowly to room temperature while observing it. Note if the compound precipitates back out of the solution. This helps distinguish between thermodynamically stable solutions and supersaturated ones.

Protocol 3: Utilizing a Co-Solvent System

Objective: To dissolve the compound for a reaction in a bulk solvent where it is otherwise poorly soluble.[2]

Materials:

  • This compound

  • Primary (bulk) reaction solvent (e.g., THF)

  • "Strong" co-solvent in which the compound is highly soluble (e.g., DMF or DMSO)

  • Main reaction vessel

  • Small vial for pre-dissolution

Methodology:

  • In a small, separate vial, weigh the required amount of this compound.

  • Add the minimal amount of the strong co-solvent (e.g., DMSO) required to fully dissolve the solid. Use a vortex or gentle warming if necessary. This creates a concentrated stock solution.

  • In the main reaction vessel, add the bulk of the primary reaction solvent (e.g., THF).

  • While vigorously stirring the primary solvent in the reaction vessel, slowly add the concentrated stock solution dropwise.

  • Observe the mixture carefully. A properly executed co-solvent addition should result in a clear, homogeneous solution without precipitation.

Protocol 4: Investigating pH Modification (Salt Formation)

Objective: To enhance solubility in polar protic or coordinating solvents by converting the amine to its hydrochloride salt.

Materials:

  • This compound

  • Anhydrous solvent (e.g., diethyl ether, 1,4-dioxane, or methanol)

  • A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether)

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Suspend the this compound (1 equivalent) in the chosen anhydrous solvent (e.g., diethyl ether) in a flask with a stir bar.

  • While stirring, slowly add 1.0 to 1.1 equivalents of the HCl solution dropwise.

  • Observe the reaction mixture. The formation of the hydrochloride salt is often indicated by the precipitation of a new solid, as the salt may be insoluble in a non-polar solvent like ether.[6]

  • Stir the mixture for 30-60 minutes at room temperature.

  • Isolate the resulting solid salt by filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry under vacuum.

  • Test the solubility of this newly formed salt in various polar organic solvents (e.g., methanol, ethanol) following Protocol 1. You should observe a significant increase in solubility in these solvents compared to the parent free base.

References

Purification of 2-Bromo-5-methoxypyridin-4-amine reaction products by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying 2-Bromo-5-methoxypyridin-4-amine

Introduction: Navigating the Challenges of Purifying Substituted Pyridines

Welcome to the technical support center for the purification of this compound. As a substituted pyridine, this compound presents a unique set of challenges during column chromatography, primarily due to the basic nature of its nitrogen-containing heterocyclic ring and exocyclic amine group. Standard silica gel, the most common stationary phase, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can lead to strong, sometimes irreversible, interactions with basic analytes.

The consequences of this acid-base interaction are often poor chromatographic performance, including severe peak tailing, low or no product recovery, and in some cases, on-column degradation of the target molecule.[1][2][3] This guide is designed to provide you, the research scientist, with a robust framework for troubleshooting these issues and developing a reliable purification protocol. We will delve into the causality behind common problems and offer field-proven solutions to ensure you achieve the highest possible purity and yield.

Frequently Asked Questions (FAQ) & Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of this compound and similar basic compounds.

Q1: My compound is streaking badly or showing a "tailing" peak during elution. What is causing this and how can I fix it?

A: This is the most classic symptom of an undesirable acid-base interaction between your basic compound and the acidic silica gel.[4] The amine groups on your molecule are protonated by the surface silanols, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to deactivate the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent system. The TEA is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your product.[3][5]

    • Ammonia: For very polar compounds, a solution of methanol with a small percentage of ammonium hydroxide can be effective.[1]

  • Check Sample Concentration: Overloading the column can also lead to tailing. If the mobile phase modification doesn't fully resolve the issue, try reducing the amount of crude material loaded.[3][4]

Q2: I can't get my compound to elute from the column at all, even with a highly polar solvent system. Where did it go?

A: This indicates a very strong, potentially irreversible, adsorption to the silica gel. Your compound has effectively become bound to the column. Several factors could be at play:

Possible Causes & Solutions:

  • Extreme Acid Sensitivity: Your compound may be so basic that it has completely bound to the silica. Before running a large-scale column, it's wise to check the stability of your compound on silica. This can be done with a simple 2D TLC experiment: spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If a new spot appears or the original spot streaks, it indicates on-plate (and likely on-column) degradation.[1]

  • Switch the Stationary Phase: If your compound is unstable on silica or binds too strongly, the best course of action is to use an alternative stationary phase.[3]

    • Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive compounds. Basic or neutral alumina can prevent the strong binding seen with silica.[3][6]

    • Amine-functionalized Silica: This is an excellent choice as the surface is modified to be basic, which prevents the unwanted interactions and often allows for the use of less polar, more conventional solvent systems like hexane/ethyl acetate.[2]

Q3: The separation between my product and an impurity is poor, even though they have distinct Rf values on the TLC plate. Why is this happening?

A: A good separation on a TLC plate doesn't always translate directly to a column for several reasons.

Troubleshooting Steps:

  • Optimize the Rf Value: For column chromatography, the ideal separation is achieved when the Rf value of the target compound is between 0.2 and 0.4.[3][7] An Rf value that is too high (>0.5) means the compound will move too quickly through the column, not allowing for sufficient interaction with the stationary phase to separate from nearby impurities. Adjust your solvent system to lower the Rf into the optimal range.

  • Column Overloading: Loading too much crude material is a common cause of poor separation. The chromatographic bands broaden and begin to overlap. A general rule is to use at least 20-40 grams of silica for every 1 gram of crude product.[3]

  • Packing Issues: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation. Ensure you are using a well-prepared slurry and that the column is packed evenly without any trapped air.[3]

  • Dry Loading vs. Wet Loading: If your compound has limited solubility in the mobile phase, dissolving it in a stronger solvent for "wet loading" can cause it to precipitate at the top of the column, leading to broad bands. In these cases, "dry loading" (pre-adsorbing the compound onto a small amount of silica) is highly recommended for sharper bands and better resolution.[3]

troubleshooting_flow

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the purification of this compound.

Key Parameters & Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Requires mobile phase modification for this compound class.
Mobile Phase Modifier Triethylamine (TEA), 1% v/vDeactivates acidic silanol sites to prevent tailing and improve recovery.[2][5]
Solvent System Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a non-polar/polar mixture and determine the optimal ratio via TLC.
Target Rf (TLC) ~0.2 - 0.3Provides the best balance of retention and elution for optimal separation on a column.[1][3]
Column Dimensions 20-40 g of silica per 1 g of crude materialEnsures the column is not overloaded, preventing band broadening and overlap.[3]
Loading Method Dry LoadingRecommended for superior resolution, especially if the compound has limited solubility.[3]
Step-by-Step Methodology

1. Solvent System Selection via TLC:

  • Prepare several eluent systems of varying polarity (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate). Crucially, add 1% TEA to each system.

  • Spot your crude reaction mixture on a TLC plate.

  • Develop the plate in the prepared solvent systems.

  • Identify the system that places your target compound at an Rf value of approximately 0.2-0.3 and shows good separation from major impurities. This will be your starting eluent.

2. Column Preparation (Slurry Method):

  • In a beaker, weigh the required amount of silica gel.

  • Add your initial, low-polarity mobile phase (containing 1% TEA) to create a slurry with the consistency of a thin milkshake. Swirl gently to dislodge air bubbles.[3]

  • With the stopcock open, pour the slurry into your vertically clamped column. Use a funnel to guide the slurry.

  • Continuously tap the side of the column gently to encourage even packing and prevent air pockets.

  • Once packed, add a thin (0.5 cm) layer of sand to the top of the silica bed to prevent it from being disturbed. Drain the excess solvent until it is just level with the sand.

3. Sample Loading (Dry Loading):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

4. Elution and Fraction Collection:

  • Gently add your starting mobile phase to the column, taking care not to disturb the top layer.

  • Apply pressure (if using flash chromatography) and begin collecting the eluent in test tubes or vials (fractions).

  • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under a UV lamp.

  • If your compound is slow to elute, you can perform a gradient elution . This involves gradually increasing the polarity of the mobile phase (e.g., moving from 10% ethyl acetate to 20%, then 30%) to speed up the elution of more retained compounds.[5]

5. Product Isolation:

  • Using your TLC analysis, identify all fractions that contain your pure product.

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.

purification_workflow

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances of using 2-Bromo-5-methoxypyridin-4-amine as a substrate. The information provided herein is curated from extensive research and practical application to assist researchers, scientists, and professionals in drug development in achieving successful and reproducible outcomes.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the unique electronic and steric properties of heteroaromatic substrates like this compound can present specific challenges. The presence of the pyridine nitrogen, an electron-donating methoxy group, and a coordinating amino group all influence the reactivity of the C-Br bond and the stability of the palladium catalyst.[3][4] This guide provides a structured approach to troubleshooting and optimizing these critical reactions.

Troubleshooting Guide

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction shows no or very low conversion to the desired product. What are the most common causes?

A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst deactivation and substrate reactivity.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring and the free amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][5] This is a common issue with aminopyridine substrates.

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this electron-rich and potentially coordinating substrate.[5]

  • Inefficient Oxidative Addition: The electron-donating nature of the methoxy and amino groups increases the electron density at the carbon-bromine bond, which can slow down the rate-determining oxidative addition step.[4][6]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing of solvents and an insufficient inert atmosphere can lead to the oxidation of the catalyst to an inactive state.[3][5]

  • Poor Reagent Quality: The presence of water in the reaction, particularly in the boronic acid or solvent, can lead to a significant side reaction called protodeboronation, where the boronic acid is quenched.[3][5]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction that forms a biaryl byproduct from the boronic acid coupling with itself. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3][7]

Solutions:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is flame-dried, and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[5]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[8] Consider running the reaction at a lower temperature if conversion rates are acceptable.

Q3: My main side product is the dehalogenated starting material (5-methoxypyridin-4-amine). What causes this and how can I prevent it?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction in Suzuki couplings.[3] This can be caused by the presence of palladium hydride species in the reaction mixture.[3]

Preventative Measures:

  • Choice of Base and Solvent: Screening different bases and solvent systems can help mitigate this side reaction.[3] For example, using a non-aqueous solvent system might be beneficial.

  • Purity of Reagents: Ensure all reagents are free from impurities that could act as hydride sources.

Q4: How do I select the optimal catalyst and ligand for this specific substrate?

A4: The choice of catalyst and ligand is paramount for the successful coupling of this compound. Given the challenges of potential catalyst inhibition and a less reactive C-Br bond, a highly active and specialized catalyst system is often required.[7]

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is highly recommended.[5][7] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and sterically hinder coordination of the pyridine nitrogen to the metal center.[7]

  • Palladium Precursors: Common and effective palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which form the active Pd(0) catalyst in situ.[8] Alternatively, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.[1]

Frequently Asked Questions (FAQs)

Q: What is the best base and solvent combination to start with for optimization?

A: A good starting point for the Suzuki coupling of this compound is to use a moderately strong inorganic base and an ethereal solvent.

  • Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices to begin with.[7][9] They are effective in promoting the crucial transmetalation step.[10]

  • Solvents: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and often successful solvent system for Suzuki reactions.[1][3] Toluene with an aqueous base is another viable option.[8] The presence of some water is often necessary to dissolve the inorganic base and facilitate the reaction.[4][11]

Q: At what temperature should I run the reaction?

A: For bromopyridine substrates, a reaction temperature in the range of 80-110 °C is typically required to achieve a reasonable reaction rate.[7][8] It is advisable to start at the lower end of this range (e.g., 85-90 °C) and increase the temperature if the reaction is sluggish, while monitoring for the formation of side products.[9]

Q: How can I monitor the progress of my reaction?

A: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7][9] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q: What are the best practices for setting up the reaction to ensure reproducibility?

A: Reproducibility in Suzuki coupling reactions is highly dependent on meticulous experimental technique.

  • Inert Atmosphere: Always use a robust inert atmosphere of argon or nitrogen. This involves using Schlenk techniques or working in a glovebox.[3][7]

  • Degassing Solvents: Thoroughly degas all solvents, including any water used in the reaction mixture.[3][5]

  • Reagent Quality: Use high-purity reagents. Boronic acids, in particular, can degrade over time, so using a fresh or recently purified batch is recommended.[3][5]

  • Stirring: Ensure vigorous and consistent stirring, especially in biphasic solvent systems, to maximize the interaction between reactants.[6]

Recommended Starting Conditions

The following table summarizes a set of recommended starting conditions for the optimization of the Suzuki coupling of this compound. These are based on generally successful protocols for challenging heteroaromatic substrates.[1][8]

ParameterRecommended Starting ConditionNotes
Palladium Precursor Pd(OAc)₂ (2-5 mol%)A reliable Pd(II) source that is reduced in situ.[8]
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands are crucial for this substrate.[7][8]
Base K₃PO₄ (2.0 - 3.0 equivalents)A strong base often effective for challenging couplings.[7][8]
Solvent 1,4-Dioxane / Water (4:1 to 10:1)A versatile and commonly used solvent system.[1][3]
Temperature 90 - 100 °CA good starting range to balance reaction rate and side reactions.[3]
Atmosphere Inert (Argon or Nitrogen)Absolutely essential for catalyst stability.[7]

Experimental Protocol: A General Procedure

This is a generalized procedure and should be optimized for each specific arylboronic acid coupling partner.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[3]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90-100 °C).[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[7]

Visualizing the Suzuki Coupling Cycle and Troubleshooting

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X R-Pd(II)-X Intermediate Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'B(OR)2 + Base R-Pd(II)-R' R-Pd(II)-R' Intermediate Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' (Product) Reductive_Elimination->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[12][13]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Check_Inertness Is the system fully inert? Start->Check_Inertness Degas Thoroughly degas solvents & use Schlenk/glovebox Check_Inertness->Degas No Check_Catalyst Is the catalyst system appropriate? Check_Inertness->Check_Catalyst Yes Degas->Check_Catalyst Switch_Ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Switch_Ligand No Check_Base_Solvent Are base and solvent optimal? Check_Catalyst->Check_Base_Solvent Yes Switch_Ligand->Check_Base_Solvent Screen_Conditions Screen different bases (K3PO4, Cs2CO3) and solvent systems Check_Base_Solvent->Screen_Conditions No Increase_Temp Increase reaction temperature incrementally Check_Base_Solvent->Increase_Temp Yes Screen_Conditions->Increase_Temp Success Successful Coupling Increase_Temp->Success

Caption: A logical workflow to diagnose and solve common issues.[5][7]

References

Technical Support Center: Synthesis of 2-Bromo-5-methoxypyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxypyridin-4-amine and its derivatives. These compounds are pivotal building blocks in medicinal chemistry and drug discovery, serving as key intermediates for a range of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1][2][3] However, their synthesis is not without challenges. The nuanced reactivity of the substituted pyridine ring often leads to a variety of byproducts, complicating purification and reducing yields.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, experience-based insights into the common issues encountered during synthesis. Here, we will explore the causality behind byproduct formation and offer validated, actionable troubleshooting strategies to help you optimize your reactions and ensure the integrity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems observed during the synthesis of this compound derivatives. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step troubleshooting guide.

Q1: My mass spectrometry results show a product with a mass corresponding to a dibrominated species. What causes this, and how can I prevent it?

A1: Cause & Mechanistic Insight

The formation of dibrominated byproducts is a classic case of over-halogenation. The pyridine ring, activated by both the amino (-NH₂) and methoxy (-OCH₃) groups, is highly susceptible to electrophilic aromatic substitution.[4] Both groups are ortho, para-directors. In the case of a 5-methoxy-4-aminopyridine precursor, the positions ortho to the powerful amino group (positions 3 and 5) and ortho/para to the methoxy group are activated.

During bromination (e.g., using NBS or Br₂), the initial electrophilic attack yields the desired 2-bromo product. However, the resulting this compound is still an activated ring system. If the brominating agent is present in excess or if the reaction conditions are too harsh (prolonged time, elevated temperature), a second bromination can occur, typically at the C6 or C3 position, leading to a dibrominated impurity. It has been noted that achieving strict monobromination of pyridines with strong activating groups can be challenging.[5]

Troubleshooting Guide:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents. It is often better to have a small amount of unreacted starting material, which is easier to separate than the dibrominated byproduct.

  • Temperature Management: Perform the bromination at a low temperature (e.g., 0 °C to -10 °C) to reduce the reaction rate and improve selectivity.[6] Lower temperatures disfavor the second, more energy-intensive bromination step.

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of over-reaction.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine (Br₂) for activated systems. Consider using NBS in a suitable solvent like THF or acetonitrile.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] Quench the reaction as soon as the starting material is consumed to an acceptable level.

Q2: I've isolated my product, but NMR analysis suggests the presence of an isomeric byproduct. Where is the bromine atom incorrectly positioned?

A2: Cause & Mechanistic Insight

Isomer formation arises from a lack of complete regioselectivity during the bromination step. The directing effects of the substituents (-NH₂ and -OCH₃) determine the position of electrophilic attack. While the 2-position is generally favored due to the combined directing influence and electronics of the pyridine nitrogen, substitution at other positions can occur.

The primary directing group is the powerful amino group at C4, which strongly activates the ortho positions (C3 and C5). The methoxy group at C5 activates its ortho positions (C4 and C6). The interplay of these effects typically favors bromination at C2. However, a competing substitution can occur at the C6 position, leading to the formation of 6-Bromo-5-methoxypyridin-4-amine. The formation of 3-bromo isomers is also possible, though often less favored. The exact ratio of isomers depends heavily on the reaction conditions, solvent, and the specific brominating agent used.[9]

Troubleshooting Guide:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., CCl₄, dichloromethane) to polar aprotic (e.g., acetonitrile) or protic (e.g., acetic acid), to find the optimal conditions for maximizing the desired isomer.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can alter the regiochemical outcome. However, this can also increase reactivity and lead to over-bromination, so it must be approached with caution.

  • Bulky Brominating Agents: Employing a sterically hindered brominating agent might favor substitution at the less hindered position, potentially improving selectivity.

  • Purification Strategy: If isomer formation cannot be completely suppressed, a robust purification method is essential. Isomeric pyridines often have different polarities, making them separable by column chromatography on silica gel. Developing a good TLC method beforehand is critical for optimizing the separation.

Q3: During workup or subsequent reaction steps, I am observing a significant amount of a debrominated byproduct. What is causing this dehalogenation?

A3: Cause & Mechanistic Insight

Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a known side reaction for aryl halides, including bromopyridines.[10] This reductive process can be particularly problematic under certain conditions, such as during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or in the presence of strong bases or reducing agents.[11][12]

The mechanism often involves:

  • Catalytic Hydrogenolysis: In the presence of a palladium catalyst and a hydrogen source (e.g., H₂, formate salts, or even some solvents acting as hydrogen donors), the C-Br bond can be cleaved and replaced by a C-H bond.[12]

  • Base-Mediated Reduction: Strong bases can sometimes facilitate a reductive debromination, especially in the presence of trace metals or other reducing species.

The C-Br bond is the weakest of the carbon-halogen bonds (excluding C-I), making it the most susceptible to reductive cleavage.[10]

Troubleshooting Guide:

  • Optimize Cross-Coupling Conditions:

    • Ligand Choice: The choice of phosphine ligand in Pd-catalyzed reactions is critical. Some ligands can promote reductive dehalogenation more than others. Screen a variety of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find one that favors the desired coupling over dehalogenation.

    • Base Selection: Use the mildest base effective for the reaction (e.g., K₃PO₄ or K₂CO₃ instead of stronger bases like NaOtBu where possible).

    • Solvent Purity: Ensure solvents are anhydrous and deoxygenated, as impurities can affect the catalytic cycle.

  • Avoid Harsh Reducing Agents: Be mindful of any reagents in your synthetic sequence that have reducing potential. If a reduction is necessary elsewhere in the molecule, consider protecting the bromopyridine moiety or re-ordering the synthetic steps.

  • Inert Atmosphere: For metal-catalyzed reactions, maintain a strict inert atmosphere (Argon or Nitrogen).[13] Oxygen can interfere with the catalyst and promote side reactions.

Q4: My reaction mixture contains a byproduct with a mass 14 units lower than my desired product, suggesting demethylation. Why is the methoxy group being cleaved?

A4: Cause & Mechanistic Insight

Cleavage of the methyl group from the 5-methoxy substituent results in the formation of the corresponding 5-hydroxypyridine byproduct. This demethylation is typically caused by acidic conditions, particularly in the presence of bromide ions.

The mechanism involves the protonation of the methoxy oxygen, followed by a nucleophilic attack on the methyl group by a bromide ion (SN2 reaction). This is essentially a cleavage of the ether by HBr, which can be generated in situ during bromination or be present as a reagent (e.g., in Sandmeyer-type reactions).[14] Reagents like BBr₃ or strong protic acids at elevated temperatures are classic conditions for ether cleavage.

Troubleshooting Guide:

  • Control Acidity: Avoid strongly acidic conditions, especially at elevated temperatures. If an acid is required, use the minimum effective amount and keep the temperature as low as possible.

  • Buffer the Reaction: If the reaction generates acid as a byproduct, consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge the acid and prevent ether cleavage.

  • Choice of Reagents: When synthesizing from an aminopyridine via a Sandmeyer reaction, which often uses HBr, be aware that demethylation is a significant risk.[14] Careful control of temperature and reaction time is crucial. Consider alternative synthetic routes if this byproduct proves difficult to avoid.

Summary Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solutions & Optimizations
Dibrominated Byproduct (M+78/80)Over-bromination due to excess reagent, high temperature, or prolonged reaction time.• Use ≤1.05 eq. of brominating agent (e.g., NBS). • Run reaction at low temperature (0 °C to -10 °C). • Add brominating agent slowly. • Monitor reaction closely via TLC/LC-MS and quench promptly.
Isomeric Byproduct (Same Mass)Lack of complete regioselectivity in the electrophilic bromination step.• Screen different solvents to optimize selectivity. • Consider alternative, sterically bulkier brominating agents. • Develop a robust silica gel chromatography method for purification.
Debrominated Byproduct (M-79/81)Reductive dehalogenation, often during Pd-catalyzed cross-coupling reactions.• Screen phosphine ligands and bases to minimize reduction. • Ensure anhydrous/deoxygenated conditions and a strict inert atmosphere. • Avoid unnecessarily harsh reducing conditions in subsequent steps.[12]
Demethylated Byproduct (M-14)Acid-catalyzed cleavage of the 5-methoxy ether group, often by HBr.• Avoid or minimize the use of strong acids (especially HBr). • Keep reaction temperatures low. • Add a non-nucleophilic base to scavenge generated acid.
Hydrolysis of Bromine (M-16, M+1)Nucleophilic substitution of the 2-bromo group by water or hydroxide, forming a 2-pyridone.[15]• Ensure anhydrous conditions during the reaction and workup. • Avoid strongly basic aqueous conditions, especially at elevated temperatures. • Use aprotic solvents.

Visualization of Byproduct Formation

The following diagram illustrates the primary synthetic pathway to this compound from a suitable precursor and the key side reactions that lead to common byproducts.

Byproduct_Formation Start 5-Methoxy- pyridin-4-amine Target 2-Bromo-5-methoxy- pyridin-4-amine (Desired Product) Start->Target Bromination (e.g., NBS) Isomer 6-Bromo Isomer Start->Isomer Poor Regioselectivity Dibromo 2,6-Dibromo Byproduct Target->Dibromo Over-Bromination (Excess NBS / High Temp) Debromo Debrominated Byproduct Target->Debromo Reductive Dehalogenation (e.g., Pd/H2, Harsh Base) Demethyl 5-Hydroxy Byproduct Target->Demethyl Acid-Catalyzed Demethylation (e.g., HBr)

Caption: Synthetic pathways leading to the target product and common byproducts.

Key Experimental Protocol: Selective Monobromination

This protocol provides a robust starting point for the selective monobromination of 5-methoxypyridin-4-amine, designed to minimize byproduct formation.

Materials:

  • 5-methoxypyridin-4-amine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-methoxypyridin-4-amine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 equiv) in a minimum amount of anhydrous acetonitrile. Add this solution to the reaction mixture dropwise via a syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 EtOAc/Hexanes mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous Na₂S₂O₃ to neutralize any remaining NBS.

  • Workup: Dilute the mixture with EtOAc and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient elution of EtOAc in hexanes, to isolate the pure this compound.

Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing and solving issues during synthesis.

Troubleshooting_Workflow Observe Unexpected Result in Crude Analysis (LCMS/NMR) Mass_Check Check Mass Spectrum Observe->Mass_Check Mass_High Mass Too High? (e.g., M+78/80) Mass_Check->Mass_High Yes Mass_Low Mass Too Low? (e.g., M-14 or M-79) Mass_Check->Mass_Low No, too low Mass_Correct Mass Correct, but NMR is Impure? Mass_Check->Mass_Correct No, mass is correct Sol_Dibromo Cause: Over-bromination Solution: - Reduce NBS stoichiometry - Lower reaction temperature - Add NBS more slowly Mass_High->Sol_Dibromo Sol_Demethyl Cause: Demethylation Solution: - Avoid strong acid - Keep temp low Mass_Low->Sol_Demethyl M-14 Sol_Debromo Cause: Dehalogenation Solution: - Optimize catalyst/ligand - Use milder base Mass_Low->Sol_Debromo M-79 Sol_Isomer Cause: Isomer Formation Solution: - Screen solvents - Optimize purification Mass_Correct->Sol_Isomer Success Problem Solved Sol_Dibromo->Success Sol_Demethyl->Success Sol_Debromo->Success Sol_Isomer->Success

Caption: A logical workflow for troubleshooting common synthesis byproducts.

References

How to monitor the progress of reactions involving 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for monitoring the progress of chemical reactions involving 2-Bromo-5-methoxypyridin-4-amine. The following question-and-answer format is designed to address specific issues you may encounter during your experiments, moving from fundamental technique selection to advanced troubleshooting.

Section 1: Choosing Your Primary Monitoring Technique

Question: I'm about to run a Suzuki coupling with this compound. Which analytical technique—TLC, HPLC, GC-MS, or NMR—is best for monitoring its progress?

Answer: The optimal technique depends on your specific experimental goals, available equipment, and the nature of your reaction components. Each method offers a unique balance of speed, resolution, and informational depth.

For routine, real-time reaction tracking at the bench, Thin-Layer Chromatography (TLC) is unparalleled in its speed and simplicity. It provides a rapid qualitative assessment of the consumption of starting material and the appearance of new products.

High-Performance Liquid Chromatography (HPLC) offers a significant step up in resolution and provides quantitative data. It is ideal for complex reaction mixtures where TLC spots may overlap or for accurately determining conversion and purity. Many pyridi[1]ne derivatives are polar and hydrophilic, which can be challenging, but modern mixed-mode or reversed-phase columns can provide excellent separation.

Gas Chro[1][2][3]matography-Mass Spectrometry (GC-MS) is highly effective if your starting material and product are sufficiently volatile and thermally stable. It provides[4] both separation information (from the GC) and mass information (from the MS), which is invaluable for identifying products and byproducts.

Nuclear [5][6]Magnetic Resonance (¹H NMR) Spectroscopy is the most structurally informative technique. By taking a small aliquot from your reaction, you can directly observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. This allows for the calculation of reaction conversion by integrating key, well-resolved peaks.

Here is a [7]summary to guide your choice:

Technique Best For Advantages Disadvantages
TLC Rapid, qualitative, real-time checksFast, inexpensive, simple setupLow resolution, non-quantitative, risk of spot overlap
HPLC Quantitative analysis, complex mixturesHigh resolution, quantitative, automatableSlower, requires method development, more expensive
GC-MS Volatile compounds, byproduct IDExcellent separation, provides mass dataRequires analyte volatility, potential for thermal degradation
¹H NMR Structural confirmation, conversion calculationHighly informative, definitive structural dataLow throughput, requires expensive equipment, sample workup needed

For a typical Suzuki coupling, a combination is often best: use TLC for frequent, rapid checks (e.g., every 30 minutes) and then confirm the final reaction outcome with ¹H NMR or LC-MS for detailed structural and purity analysis.

[9]Section 2: Practical Guides & Protocols

Question: How do I set up an effective TLC system to monitor a reaction with this compound?

Answer: An effective TLC system relies on choosing a mobile phase (eluent) that provides good separation between your starting material, your product, and any significant side products. Given the amine and pyridine functionalities, the starting material is quite polar.

Step-by-Step Protocol for TLC Method Development:

  • Prepare Your Samples:

    • Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a "starting material" (SM) reference.

    • Prepare a "co-spot" (C) by mixing a small amount of the SM solution with your reaction mixture aliquot.

    • Have your reaction mixture aliquot (R) ready.

  • Choose an Initial Solvent System: A good starting point for polar, basic compounds on silica gel is a mixture of a nonpolar solvent and a more polar one.

    • Initial System: Try 30% Ethyl Acetate (EtOAc) in Hexanes.

    • Because of the basic amine, spots may streak. To mitigate this, add a small amount (0.5-1%) of triethylamine (TEA) or ammonia to the mobile phase.

  • Spot[8] the TLC Plate:

    • Using a capillary tube, spot the SM, C, and R lanes on a silica gel plate. Keep the spots small and concentrated.

  • Develop and Visualize:

    • Place the plate in a TLC chamber saturated with your chosen eluent.

    • Let the solvent front run until it is about 1 cm from the top of the plate.

    • Visualize the plate under UV light (254 nm). The brominated pyridine ring is an excellent chromophore.

    • Staining with potassium permanganate can also be effective for visualizing compounds that are not UV-active.

  • Analyze and Optimize:

    • Goal: Aim for an Rf (retention factor) of ~0.3-0.5 for the limiting reagent.

    • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 30% EtOAc to 50% EtOAc).

    • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent.

    • The product of a Suzuki coupling (where the bromine is replaced with an aryl group) is typically less polar than the starting amine. Therefore, you should expect the product spot to have a higher Rf than the starting material spot.

Question: What is a good starting point for an HPLC method to analyze my reaction mixture?

Answer: A reversed-phase HPLC method is the most common and is a great starting point. Since pyridine compounds can cause peak tailing on standard silica columns, using a modern, end-capped C18 column is recommended.

General-[1]Purpose Reversed-Phase HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobil[9][10]e Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid helps to protonate the pyridine nitrogen, ensuring a consistent charge state and improving peak shape.

  • Mobil[2]e Phase B: Acetonitrile (MeCN) with the same acid concentration as Mobile Phase A.

  • Detec[2]tion: UV at 250-270 nm. Pyridine derivatives typically have strong absorbance in this region.

  • Flow [10]Rate: 1.0 mL/min.

  • Colum[1]n Temperature: 25-30 °C.

  • Injec[1]tion Volume: 5-10 µL.

Starting Gradient:

Time (min)% Mobile Phase A (Water + Acid)% Mobile Phase B (MeCN + Acid)
0.095%5%
20.05%95%
25.05%95%
25.195%5%
30.095%5%

This generic gradient will help you locate the retention times of your starting material and products. You can then optimize the gradient to shorten the run time and improve the resolution around your peaks of interest.

Section 3: Interpreting Your Data & Troubleshooting

Question: My ¹H NMR shows multiple aromatic signals. How can I confirm the reaction has worked and calculate the conversion?

Answer: ¹H NMR is powerful for this. The key is to identify unique, well-resolved signals for both the starting material (SM) and the product (P) that do not overlap with other signals.

  • This compound (SM): This compound has two protons on the pyridine ring. Based on typical chemical shifts, you would expect two singlets or narrow doublets in the aromatic region. The proton at C3 and C6 will have distinct chemical shifts. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.8-4.0 ppm, and the amine (-NH₂) protons will be a broad singlet.

  • Expected Product (e.g., Suzuki Product): When the bromine at the 2-position is replaced, the electronic environment of the remaining ring protons changes. The proton at C3 will be significantly affected. New signals corresponding to the coupled aryl group will also appear.

Protocol for Calculating Conversion:

  • Identify Unique Peaks: Find a peak for the starting material that disappears and a peak for the product that appears during the reaction. For instance, the signal for the proton at the C6 position of the starting material might be a good choice. Let's assume a new, unique signal for a proton on the coupled ring of the product appears.

  • Assign Integrals:

    • Set the integral of a known, non-overlapping peak to a defined value. Let's say you integrate a unique proton signal of the starting material (I_SM) and a unique proton signal of the product (I_P).

  • Calculate Conversion: The conversion percentage can be calculated using the following formula, assuming one proton is integrated for both species:

    % Conversion = [I_P / (I_SM + I_P)] * 100

Troubleshooting Ambiguous NMR: If signals overlap, consider acquiring a 2D NMR spectrum like a COSY or HSQC, which can help unambiguously assign proton and carbon signals to your specific molecular structure.

[8]Question: My TLC shows my starting material spot is gone, but I have multiple new spots. What's happening?

Answer: This is a common scenario indicating the formation of side products. For reactions involving substituted bromopyridines, several side reactions are possible.

Common Side Products and Causes:

  • Homocoupling of Boronic Acid: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.

    • S[11]olution: Ensure your reaction mixture and solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen).

  • Proto[11]debromination: The bromine atom on your starting material can be replaced by a hydrogen atom. This can happen if there is a proton source (like water) and a reducing agent present.

    • Solution: Use anhydrous solvents and reagents. Ensure your base is not excessively wet.

  • Reaction at Other Sites: The 4-amine group is also a nucleophile and could potentially participate in side reactions, such as N-arylation, depending on the specific reaction conditions.

    • Solution: If this is a persistent issue, you may need to protect the amine group (e.g., as a Boc-carbamate) before performing the coupling reaction.

  • Catalyst-Related Side Reactions: The pyridine nitrogen can sometimes coordinate to the palladium catalyst, leading to deactivation or alternative reaction pathways.

    • S[11][12]olution: Screening different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos) can mitigate this issue.

To identif[12]y the unknown spots, the best approach is to scale up the reaction slightly and isolate each spot via column chromatography or preparative TLC for characterization by Mass Spectrometry and NMR.

References

Troubleshooting guide for low yield in 2-Bromo-5-methoxypyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. We understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental challenges, helping you troubleshoot and optimize your reaction outcomes.

Troubleshooting Guide: Low Yield & Impurities

The most common and reliable method for synthesizing this compound is the direct electrophilic bromination of 5-methoxypyridin-4-amine using an electrophilic bromine source like N-Bromosuccinimide (NBS). The amino group at the 4-position and the methoxy group at the 5-position are both electron-donating, strongly activating the pyridine ring towards electrophilic substitution. The following troubleshooting guide is structured around this specific reaction.

Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 5-methoxypyridin-4-amine starting material. What are the likely causes and solutions?

This is a classic case of incomplete reaction, which typically points to issues with the brominating agent or insufficient activation.

Root Cause Analysis & Solutions:

  • Degraded N-Bromosuccinimide (NBS): NBS is sensitive to light and moisture and can degrade over time, losing its reactivity. The presence of free bromine (a reddish color) or succinimide (a white solid that is less soluble in many organic solvents) are indicators of degradation.

    • Causality: The reactive species in NBS is the electrophilic bromine atom. If NBS has hydrolyzed to succinimide and HBr, its efficacy is drastically reduced.

    • Solution: Always use freshly opened or recrystallized NBS for best results. To recrystallize, dissolve NBS in a minimum amount of hot water, filter, and allow it to cool slowly. Dry the resulting crystals under vacuum.

  • Insufficient Reaction Time or Temperature: While the reaction is typically fast due to the activated ring, low temperatures can significantly slow the rate of electrophilic aromatic substitution.

    • Causality: Electrophilic substitution reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can prevent the reaction from reaching completion in a reasonable timeframe.

    • Solution: Most protocols, like the analogous bromination of 2-amino-4-methylpyridine, suggest starting the reaction at a low temperature (e.g., 0 °C) to control selectivity and then allowing it to warm to room temperature[1]. If the reaction stalls, consider extending the reaction time at room temperature (monitoring by TLC) before resorting to gentle heating (e.g., to 40 °C).

  • Solvent Issues: The choice of solvent is critical for solubilizing the reagents and facilitating the reaction.

    • Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent for this reaction as they solubilize the starting materials and stabilize the charged intermediates formed during the substitution mechanism[1].

    • Solution: Ensure your solvent is anhydrous and of high purity. If using a less polar solvent like dichloromethane (DCM), you may encounter solubility issues. Switching to DMF or acetonitrile is recommended.

Q2: My crude product shows multiple spots on the TLC plate, and the final yield of the desired product is low after purification. What are these impurities and how can I prevent them?

The formation of multiple products typically points to a lack of selectivity, most often resulting in over-bromination or the formation of isomers.

Root Cause Analysis & Solutions:

  • Di-bromination: The most common side product is likely the 2,6-dibromo-5-methoxypyridin-4-amine.

    • Causality: The initial product, this compound, is still an activated ring system. If excess NBS is present or the reaction conditions are too harsh, a second bromination can occur at the next most activated position (C6).

    • Solution 1 (Stoichiometry Control): Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of NBS relative to the starting amine. Weigh your reagents accurately.

    • Solution 2 (Temperature Control): Add the NBS solution dropwise to a cooled solution of the amine (0 °C)[1]. This slow, controlled addition helps to prevent localized areas of high NBS concentration and keeps the reaction exothermic nature in check, favoring the mono-brominated product.

  • Isomeric Impurities: While the directing effects of the -NH2 and -OCH3 groups strongly favor bromination at the 2-position, minor isomers could form under certain conditions.

    • Causality: The positions ortho (2 and 6) to the strongly activating amino group at C4 are the most electron-rich and sterically accessible. The methoxy group at C5 further activates these positions. The 2-position is generally favored.

    • Solution: Adhering to the optimized temperature control protocol (slow addition at 0 °C) is the best way to maximize regioselectivity.

Process Optimization & Best Practices

Optimized Reaction Parameters

This table provides a summary of recommended starting conditions for the bromination of 5-methoxypyridin-4-amine, based on analogous, well-established procedures[1].

ParameterRecommended ValueRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a reliable, solid source of electrophilic bromine with good selectivity and handling properties.
Stoichiometry 1.0 - 1.05 equivalents NBSMinimizes the risk of di-bromination, a common side reaction with highly activated rings.
Solvent Anhydrous DMF or AcetonitrileEnsures solubility of reagents and helps stabilize reaction intermediates.
Temperature Initial addition at 0 °C, then warm to RTControls the initial exothermic reaction, enhancing selectivity for mono-bromination.
Reaction Time 1 - 4 hours (Monitor by TLC)The reaction is typically swift; monitor to prevent side-product formation from prolonged reaction times.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low yield in your synthesis.

TroubleshootingWorkflow cluster_symptoms Symptoms cluster_causes_sm Root Causes (Incomplete Reaction) cluster_causes_multi Root Causes (Side Reactions) cluster_solutions Solutions Start Low Yield of This compound TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC HighSM High % of Starting Material TLC->HighSM Incomplete Reaction MultiSpot Multiple Product Spots (Low Purity) TLC->MultiSpot Side Reactions Occurred BadNBS Degraded NBS HighSM->BadNBS LowTemp Temp / Time Too Low HighSM->LowTemp BadSolvent Poor Solvent Choice HighSM->BadSolvent ExcessNBS >1.05 eq. NBS MultiSpot->ExcessNBS TempControl Poor Temp Control (Addition Too Fast) MultiSpot->TempControl Sol_FreshNBS Use Fresh or Recrystallized NBS BadNBS->Sol_FreshNBS Sol_TimeTemp Allow to warm to RT Extend reaction time LowTemp->Sol_TimeTemp Sol_Solvent Use Anhydrous DMF or ACN BadSolvent->Sol_Solvent DiBromo Di-bromination Impurity Formed ExcessNBS->DiBromo Sol_Stoich Use 1.0 eq. NBS (Accurate Weighing) ExcessNBS->Sol_Stoich TempControl->DiBromo Sol_Temp Add NBS slowly at 0 °C TempControl->Sol_Temp

Caption: A decision tree for troubleshooting low yield.

Optimized Experimental Protocol

This protocol is adapted from established methods for the selective bromination of activated aminopyridines[1].

Materials:

  • 5-methoxypyridin-4-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-methoxypyridin-4-amine (1.0 eq) in anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.

  • Bromination: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF. Add this NBS solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine/NBS.

  • Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford pure this compound.

Frequently Asked Questions (FAQs)

Q: Can I use liquid bromine (Br₂) instead of NBS? A: While technically possible, using liquid bromine is strongly discouraged for this substrate. It is far more reactive and less selective than NBS, making it very difficult to prevent over-bromination (di- and tri-brominated products) on a highly activated ring like 5-methoxypyridin-4-amine. NBS offers superior control and safety.

Q: My final product is a dark oil or solid. Is this normal? A: Crude aminopyridine derivatives can often have color due to minor impurities or trace oxidation. The color should be significantly reduced or eliminated upon purification by column chromatography. If the final, purified product is still very dark, it may indicate some level of degradation. Ensure it is stored under an inert atmosphere and protected from light.

Q: How do I remove residual DMF from my final product? A: DMF has a high boiling point and can be difficult to remove. The best method is a thorough aqueous workup as described in the protocol. Washing the organic layer multiple times with water and brine is crucial for pulling the highly water-soluble DMF into the aqueous phase. For very stubborn cases, high-vacuum distillation or lyophilization (if the product is solid) can be used, but a good workup is usually sufficient.

References

Recrystallization techniques for purifying 2-Bromo-5-methoxypyridin-4-amine products.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of 2-Bromo-5-methoxypyridin-4-amine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of this compound via recrystallization. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure you can confidently optimize your purification process.

Troubleshooting Guide: Common Recrystallization Issues

This section directly addresses specific problems you may encounter during the recrystallization of this compound.

Q1: My product has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out" is a common issue, particularly with amines, where the compound separates from the solution as a liquid instead of a solid.[1] This typically happens when the solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.[2]

  • Causality: The high concentration of the solute lowers its melting point, and if this falls below the temperature of the solution, it will separate as a liquid. Rapid cooling does not provide enough time for the ordered crystal lattice to form.

  • Immediate Corrective Actions:

    • Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.

    • Add More Solvent: Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[1][3]

    • Slow Cooling (Crucial): This is the most critical step. Allow the flask to cool to room temperature slowly on a benchtop, insulated by a few paper towels or a cork ring.[3] Do not place it directly in an ice bath. Once at room temperature, you can gradually cool it further.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a pure crystal from a previous batch, add a tiny amount to the cooled, saturated solution to induce crystallization.[1]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed on ice.

A2: This is a frequent problem that usually points to one of two issues: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.

  • Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. However, sometimes crystal growth needs a trigger to begin.

  • Troubleshooting Steps:

    • Check for Supersaturation: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, the solution is likely supersaturated and needs nucleation (proceed to step 3). If no residue forms, the solution is too dilute.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent.[4] Let it cool again and observe for crystal formation. Be careful not to evaporate too much solvent, which could lead to rapid crashing out of impurities.

    • Induce Nucleation: If the solution is supersaturated, try the scratching or seeding techniques described in A1.[1][2]

Q3: The recrystallization yield is very low.

A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.

  • Causality: This is almost always due to using an excessive amount of solvent during the initial dissolution step.[4][5] The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.

  • Optimization & Recovery:

    • Refine Your Technique: For future batches, add the hot solvent in small portions, ensuring the solid is fully dissolved before adding more.

    • Mother Liquor Recovery: You can often recover more product from the filtrate (mother liquor). Reduce the volume by boiling and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Check Rinse Volume: Ensure you are rinsing the collected crystals with a minimal amount of ice-cold solvent. Using warm or excessive rinse solvent will dissolve some of your purified product.[5]

Q4: The final crystals are colored, but the pure compound should be white or off-white. How do I remove colored impurities?

A4: Colored impurities are common in aromatic compounds and are often highly polar, non-volatile substances that can be adsorbed onto a decolorizing agent.

  • Causality: These impurities are often oxidation byproducts or residual starting materials that are present in small quantities but have strong chromophores.

  • Decolorization Protocol:

    • Dissolve the crude this compound in the appropriate hot solvent.

    • Remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and reduce the yield.

    • Gently swirl the flask and briefly re-heat to boiling.

    • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the filter paper. Use a pre-heated funnel and flask.[2]

    • Allow the hot, decolorized filtrate to cool slowly as you would for a normal recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. While specific solubility data for this compound is not widely published, we can make expert recommendations based on its structure (an aromatic amine).

  • Structural Considerations: The molecule has both polar (amine, methoxy, pyridine nitrogen) and non-polar (aromatic ring, bromo-group) features. This suggests that solvents of intermediate polarity or mixed solvent systems will work well. Pyridine and its derivatives often crystallize poorly compared to their non-heteroaromatic counterparts, so solvent choice is key.[6][7]

  • Recommended Solvents to Test:

    • Single Solvents: Ethanol, isopropanol, or ethyl acetate are excellent starting points. Water is generally a poor choice for organics unless they are highly polar.[6]

    • Mixed Solvent Systems: A mixed system can be very effective. Common choices include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[6] In this system, you dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent System Rationale Potential Issues
Ethanol Good general-purpose polar protic solvent.May have moderate solubility even when cold, potentially reducing yield.
Isopropanol Similar to ethanol but slightly less polar.Can be a good alternative if ethanol proves too effective a solvent.
Ethyl Acetate/Hexane A versatile mixed system balancing polarity.Prone to oiling out if the solvent ratio is not optimized.
Ethanol/Water Excellent for compounds with hydrogen bonding capability.Requires careful addition of water to avoid "crashing out" the product.

Q2: How do I perform a proper solubility test to find the right solvent?

A2: A systematic solubility test is crucial and saves time and material.

  • Place a small amount of your crude product (approx. 20-30 mg) into a small test tube.

  • Add the potential solvent dropwise at room temperature, shaking after each drop. If the compound dissolves readily at room temperature, it is not a suitable recrystallization solvent.

  • If it is insoluble or sparingly soluble, heat the test tube gently in a water bath.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Cool the test tube to room temperature and then in an ice bath.

  • An ideal solvent will show a significant formation of crystals upon cooling.[5]

Q3: What are the likely impurities in my this compound sample?

A3: Impurities depend heavily on the synthetic route. For pyridine derivatives, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Isomers or products from side reactions. For instance, in reactions involving ammonia, various pyridine homologues like picolines can be formed.[8][9]

  • Residual Solvents: Solvents used in the reaction or previous workup steps (e.g., toluene, diethyl ether).[8]

  • Water: Pyridine compounds are often hygroscopic and can absorb moisture from the air.[8]

Recrystallization is particularly effective at removing impurities with different solubility profiles than your target compound.

Q4: Can I convert the amine to a salt to improve crystallization?

A4: Yes, this is an excellent strategy for amines that are difficult to crystallize.[1][7]

  • Mechanism: Converting the basic amine to a salt (e.g., a hydrochloride or sulfate salt) dramatically increases its polarity and often leads to the formation of a highly crystalline solid.[7]

  • General Procedure:

    • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The amine salt will typically precipitate out of the solution.

    • This salt can then be collected by filtration and, if necessary, recrystallized from a more polar solvent like ethanol or a methanol/ether mixture. The pure freebase amine can be recovered by neutralizing the salt with a base.

Visual Workflow and Protocols

Troubleshooting Flowchart for Recrystallization

This diagram outlines the decision-making process when encountering common issues during recrystallization.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude product in minimum hot solvent cool Cool solution slowly to room temperature start->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Yes no_crystals No Crystals Formed observe->no_crystals No oil Product 'Oiled Out' observe->oil Oil formed filter Collect by vacuum filtration, rinse with ice-cold solvent, and dry crystals->filter success Pure Product Obtained filter->success supersaturated Test for Supersaturation (Glass Rod Test) no_crystals->supersaturated induce Induce Nucleation: 1. Scratch flask 2. Add seed crystal supersaturated->induce Supersaturated too_much_solvent Too much solvent used supersaturated->too_much_solvent Not Saturated induce->cool Re-cool boil_off Gently boil off some solvent too_much_solvent->boil_off boil_off->cool reheat Re-heat to dissolve oil oil->reheat add_solvent Add small amount of additional hot solvent reheat->add_solvent add_solvent->cool

Caption: Troubleshooting flowchart for common recrystallization problems.

References

Technical Support Center: Optimizing Reactions with 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxypyridin-4-amine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for challenges you may encounter during your experiments, with a specific focus on the critical role of temperature in influencing reaction kinetics and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key heterocyclic building block, primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structure is particularly valuable for creating kinase inhibitors and compounds targeting neurological disorders. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.

Q2: How does the position of the substituents on the pyridine ring of this compound influence its reactivity?

A2: The arrangement of the bromo, methoxy, and amino groups on the pyridine ring creates a unique electronic and steric environment that dictates its reactivity. The amino group is a strong electron-donating group, which activates the ring, particularly at the ortho and para positions. The methoxy group also contributes to the electron density. This electronic activation makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1]

Q3: What are the general storage and handling recommendations for this compound?

A3: It is recommended to store this compound in a cool, dark place under an inert atmosphere to prevent degradation.[2][3] The compound is classified as harmful if swallowed and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

The Critical Role of Temperature in Reaction Kinetics

The rate of a chemical reaction is highly dependent on temperature. This relationship is quantitatively described by the Arrhenius equation, which is fundamental to understanding and optimizing your experiments with this compound.

The Arrhenius Equation:

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy (the minimum energy required for a reaction to occur)

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

A key takeaway from the Arrhenius equation is that the relationship between the reaction rate constant and temperature is exponential.[5] This means that even a small change in temperature can have a significant impact on the reaction rate. For many organic reactions, a 10°C increase in temperature can approximately double the reaction rate.[5]

Arrhenius_Plot cluster_0 Arrhenius Plot ln(k) ln(k) 1/T 1/T point1 point2 point3 point1->point3 Slope = -Ea/R

Caption: A conceptual Arrhenius plot showing the linear relationship between the natural log of the rate constant (ln(k)) and the inverse of the temperature (1/T).

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered in reactions involving this compound, with a focus on how to diagnose and resolve them by adjusting the temperature.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with this compound is giving a very low yield or no product at all. Could temperature be the cause?

A: Yes, an incorrect reaction temperature is a common culprit for low or no product yield. Here's how to troubleshoot:

  • Temperature Too Low: The most straightforward explanation is that the temperature is too low to overcome the activation energy (Ea) of the reaction at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by a suitable technique like TLC or LC-MS. Be aware that for some reactions, a seemingly small increase in temperature can dramatically improve the yield.[6]

  • Inefficient Pre-catalyst Activation: Many palladium-catalyzed reactions use a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species. This reduction step is often temperature-dependent.

    • Solution: If you suspect incomplete catalyst activation, you might need a higher initial temperature to "kick-start" the catalytic cycle. Alternatively, consider using a pre-activated Pd(0) source.

  • Catalyst Decomposition: While higher temperatures increase reaction rates, they can also lead to the decomposition of the catalyst, especially if the reaction time is long.

    • Solution: If you observe the reaction starting but then stalling, catalyst degradation may be the issue. In this case, a lower temperature with a longer reaction time might be beneficial. Also, ensure your ligands are stable at the reaction temperature.

Issue 2: Formation of Impurities and Side Products

Q: I'm observing significant side product formation in my reaction. How can temperature manipulation help improve the selectivity?

A: Temperature can have a profound effect on the selectivity of a reaction. Different reaction pathways (the desired one and the side reactions) will have different activation energies.

  • Protodeboronation in Suzuki-Miyaura Coupling: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. This side reaction can be more prevalent at higher temperatures.[7]

    • Solution: If you are observing significant protodeboronation, try lowering the reaction temperature. This may slow down the desired reaction, but it could suppress the side reaction to a greater extent, leading to a cleaner product profile.

  • Loss of Regioselectivity: In some cases, high temperatures can lead to a loss of regioselectivity, resulting in a mixture of isomers.[5][8]

    • Solution: Running the reaction at a lower temperature can often improve regioselectivity.

  • Thermal Decomposition of Starting Material or Product: this compound or your desired product might not be stable at elevated temperatures over long periods.

    • Solution: Determine the thermal stability of your compounds. If you suspect decomposition, reduce the reaction temperature and extend the reaction time as needed.

Parameter Effect of Increasing Temperature Potential Pitfall
Reaction Rate Increases exponentially (Arrhenius relationship)Can lead to thermal runaway if not controlled.
Selectivity May decrease if side reactions have a higher activation energy.Formation of undesired byproducts.
Side Reactions Rates of side reactions (e.g., protodeboronation) also increase.Lower overall yield of the desired product.
Catalyst Stability Can lead to faster decomposition of the catalyst.Reaction may stall before completion.
Solvent Stability Risk of boiling or decomposition of the solvent.Changes in concentration and potential hazards.

Issue 3: Reaction Stalls or Fails to Reach Completion

Q: My reaction starts well, but then it seems to stop before all the starting material is consumed. What role could temperature play here?

A: A stalling reaction is often a sign of catalyst deactivation or decomposition, which is frequently exacerbated by high temperatures.

  • Catalyst Decomposition: As mentioned earlier, palladium catalysts, especially when not properly stabilized by ligands, can decompose at higher temperatures over time.

    • Solution: Try running the reaction at a lower temperature. You may also consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the metal center and inhibit the catalyst. This effect can sometimes be more pronounced at certain temperatures.

    • Solution: While not directly a temperature issue, optimizing the temperature to achieve a faster reaction rate can sometimes help to "outrun" the inhibitory effects before they become significant.

Troubleshooting_Workflow start Low Yield / Side Products check_temp Is Temperature Optimized? start->check_temp too_low Increase Temperature (e.g., in 15°C increments) check_temp->too_low Reaction too slow too_high Decrease Temperature (e.g., in 15°C increments) check_temp->too_high Decomposition/ Side Reactions monitor Monitor Reaction (TLC, LC-MS) too_low->monitor too_high->monitor side_products Side Products Still an Issue? monitor->side_products yield_issue Yield Still Low? monitor->yield_issue side_products->monitor No, continue re_evaluate Re-evaluate Other Parameters (Catalyst, Solvent, Base) side_products->re_evaluate Yes yield_issue->monitor No, continue yield_issue->re_evaluate Yes

Caption: A workflow for troubleshooting temperature-related issues in your reaction.

Experimental Protocol for Kinetic Analysis

To empirically determine the optimal temperature for your specific reaction, you can perform a simple kinetic analysis.

Objective: To determine the effect of temperature on the rate of your reaction and identify an optimal temperature for product formation while minimizing side products.

Materials:

  • This compound

  • Your other reaction partners (e.g., boronic acid, amine)

  • Palladium catalyst and ligand

  • Anhydrous solvent

  • Base

  • Reaction vessels (e.g., microwave vials or Schlenk tubes)

  • Heating plate with temperature control and parallel reaction capabilities

  • Analytical equipment (TLC plates, LC-MS)

Procedure:

  • Reaction Setup: Prepare a stock solution containing all reagents except the one you will use to initiate the reaction (this is often the palladium catalyst).

  • Parallel Reactions: Set up a series of identical reactions in parallel. For example, five reactions to be run at 60°C, 70°C, 80°C, 90°C, and 100°C.

  • Initiation: Add the initiating reagent to each reaction vessel simultaneously (if possible) and start the heating and stirring.

  • Sampling: At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction. Quench the reaction in the aliquot immediately (e.g., by diluting with a suitable solvent).

  • Analysis: Analyze each quenched aliquot by LC-MS or another quantitative method to determine the percentage conversion of the starting material and the formation of the desired product and any major side products.

  • Data Plotting: Plot the percentage conversion versus time for each temperature. You can also plot the formation of side products versus time.

  • Interpretation: By comparing the plots, you can determine which temperature provides the best balance of a fast reaction rate and high selectivity for your desired product. This data can also be used to construct an Arrhenius plot to calculate the activation energy of your reaction.

By systematically approaching the optimization of temperature, you can significantly improve the outcome of your reactions with this compound, leading to higher yields, cleaner product profiles, and more reproducible results.

References

Validation & Comparative

A Senior Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

For researchers and professionals in the pharmaceutical and agrochemical sectors, the structural integrity of synthetic intermediates is paramount.[1][2] 2-Bromo-5-methoxypyridin-4-amine (C₆H₇BrN₂O) is a key heterocyclic building block, valued for its role in constructing more complex molecular frameworks.[2][3] Its utility, however, is entirely dependent on the precise arrangement of its substituents—the bromine atom, methoxy group, and amine group on the pyridine core. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of such organic molecules in solution.[4][5]

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, we will leverage foundational NMR principles and comparative data from analogous substituted pyridines to predict and interpret its spectral features. This approach not only provides a robust analytical framework for this molecule but also serves as a practical guide to interpreting the spectra of similarly complex heterocyclic systems.

Theoretical Framework: Decoding Substituent Effects in Pyridine NMR

The chemical shifts (δ) in a pyridine ring are highly sensitive to the electronic nature of its substituents.[6] The nitrogen atom inherently withdraws electron density, deshielding the α-protons (C2, C6) and γ-proton (C4) relative to benzene.[7][8] The final chemical shifts in this compound are a composite of the effects from all four functionalities.

  • Amino Group (-NH₂ at C4): As a strong electron-donating group (EDG) through resonance, it significantly shields the ortho (C3, C5) and para (C2, C6) positions, causing upfield shifts (lower ppm) for the attached carbons and protons.[9]

  • Methoxy Group (-OCH₃ at C5): This is also a strong EDG, which will further increase electron density within the ring, particularly at the ortho (C4, C6) and para (C2) positions.

  • Bromine Atom (-Br at C2): While halogens are deactivating via induction (electron-withdrawing), they are weakly donating through resonance. The dominant effect is inductive withdrawal, which deshields the attached carbon (C2). Its effect on proton shifts is more complex but generally leads to deshielding of adjacent protons.

The interplay of these groups dictates the final electronic environment and, therefore, the NMR chemical shifts for each nucleus.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying four distinct signals. The two aromatic protons, H-3 and H-6, are not adjacent and will not exhibit typical ortho-coupling. They are expected to appear as sharp singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound (in CDCl₃, 400 MHz)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.7 - 7.9Singlet1HH-6This proton is ortho to the electron-donating methoxy group but also influenced by the ring nitrogen. Its chemical shift is predicted based on data for similar 2-bromo-5-methoxypyridines.[10] The strong donating effect of the para-amino group will shift it significantly upfield from an unsubstituted pyridine α-proton.
~6.4 - 6.6Singlet1HH-3This proton is ortho to the strongly donating amino group at C4 and meta to the methoxy group. This position is highly shielded, leading to a significant upfield shift. This prediction is supported by data from 2-amino-5-bromo-4-methylpyridine, where the H-3 proton appears at 6.406 ppm.[11]
~4.5 - 5.0Broad Singlet2H-NH₂The chemical shift of amine protons can vary significantly based on solvent, concentration, and temperature. They often appear as a broad signal due to quadrupole broadening and exchange.
~3.8 - 3.9Singlet3H-OCH₃Methoxy group protons typically appear in this region as a sharp singlet.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a direct count of the unique carbon environments. Six distinct signals are expected, corresponding to the six carbons of the pyridine ring. The chemical shifts are governed by the direct attachment and positional relationship to the electron-donating and electron-withdrawing substituents.[12][13]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

Predicted δ (ppm)AssignmentRationale for Prediction
~155 - 160C-4Directly attached to the strongly electron-donating -NH₂ and adjacent to the -OCH₃ group, this carbon is expected to be significantly shielded relative to an unsubstituted C4, but its chemical shift is dominated by the direct attachment to nitrogen.
~145 - 150C-5Directly attached to the electron-donating -OCH₃ group, this carbon will be highly shielded.
~140 - 145C-6This carbon is ortho to the -OCH₃ group and para to the -Br atom, experiencing shielding from the methoxy group.
~138 - 142C-2The carbon bearing the bromine atom (ipso-carbon) is deshielded due to the halogen's inductive effect.
~105 - 110C-3Positioned ortho to the powerful C4-NH₂ donating system, this carbon is expected to be the most shielded (lowest ppm) of the ring carbons.
~55 - 56-OCH₃The methoxy carbon signal consistently appears in this well-established region.

Visualizing the Structure and Analytical Workflow

To provide clarity, the molecular structure and a general workflow for its analysis are presented below.

Caption: Structure of this compound with labeled positions for NMR assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->acq_1d acq_2d Acquire 2D Spectra (if needed) (COSY, HSQC, HMBC) acq_1d->acq_2d For complex spectra or ambiguity proc Fourier Transform, Phasing, & Baseline Correction acq_1d->proc acq_2d->proc assign Assign signals based on: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) proc->assign elucidate Confirm Structure & Purity assign->elucidate

Caption: A generalized experimental workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Comparative Analysis with Other Techniques

While NMR is powerful, a multi-technique approach provides the most robust structural validation.[14]

TechniqueInformation ProvidedAdvantagesLimitations
1D/2D NMR Provides a complete map of the molecular skeleton, showing C-H and H-H connectivity.[9][14]Unambiguous assignment of all proton and carbon signals; resolves spectral overlap issues.Can be time-consuming; requires more specialized instrumentation and expertise.[14]
Mass Spectrometry (MS) Gives the molecular weight and fragmentation patterns.[11]High sensitivity; confirms molecular formula. The isotopic pattern of bromine (⁷⁹Br/⁸¹Br) would be a key diagnostic feature.Does not provide direct information on atom connectivity; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Identifies functional groups present (e.g., N-H, C-O, C=N).[5]Quick and simple to perform.Provides limited information about the overall molecular structure and connectivity.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

I. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for general solubility and its well-defined residual peak for referencing.

  • Cap the tube and gently agitate until the sample is fully dissolved.

II. Spectrometer Setup and ¹H Spectrum Acquisition

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Set acquisition parameters for a standard ¹H experiment:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds (a longer delay ensures accurate integration).

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • Acquire the Free Induction Decay (FID).

III. ¹³C Spectrum Acquisition

  • Tune the probe for the ¹³C frequency.

  • Set acquisition parameters for a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'):

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans, as ¹³C is much less sensitive than ¹H.

  • Acquire the FID.

IV. Data Processing

  • Apply an appropriate window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

  • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum. For ¹H in CDCl₃, set the residual CHCl₃ peak to 7.26 ppm. For ¹³C, set the CDCl₃ triplet to 77.16 ppm.

  • Integrate the ¹H spectrum to determine the relative ratios of the different types of protons.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR is a clear demonstration of modern spectroscopy's predictive and analytical power. By understanding the fundamental principles of substituent effects on the pyridine ring, one can confidently predict and interpret the resulting spectra. The predicted chemical shifts, multiplicities, and integrations provide a reliable template for researchers to confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent steps in drug discovery and development pipelines. For unambiguous assignment, especially in cases of unexpected complexity, 2D NMR techniques such as HSQC and HMBC are invaluable complementary tools.[9]

References

A Comparative Guide to the Mass Spectrometry of 2-Bromo-5-methoxypyridin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Bromo-5-methoxypyridin-4-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will explore its characteristic fragmentation patterns and compare them with those of its structural analogs and potential derivatives. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and reaction monitoring of heterocyclic compounds.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. This compound, with its unique arrangement of bromo, methoxy, and amino functional groups, presents a versatile scaffold for the synthesis of complex molecules.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for unambiguous identification, purity assessment, and the study of its metabolic fate.

The molecular formula for this compound is C₆H₇BrN₂O, with a molecular weight of 203.04 g/mol .[1][3] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), imparts a characteristic isotopic pattern to the molecular ion, which is a key diagnostic feature in its mass spectrum.

Experimental Approach: Rationale and Protocol

For the analysis of this compound and its derivatives, a robust and reproducible mass spectrometry workflow is essential. The choice of ionization technique and fragmentation method is dictated by the physicochemical properties of the analyte.

Ionization Methodology: Electrospray Ionization (ESI)

Given the presence of a basic amino group, positive-ion electrospray ionization (ESI) is the preferred method for the analysis of these compounds. The amino group is readily protonated, leading to the formation of a stable [M+H]⁺ ion. This "soft" ionization technique minimizes in-source fragmentation, ensuring that the molecular ion is readily observed.

Mass Analysis: Tandem Mass Spectrometry (MS/MS)

To probe the structure of the parent molecule and its derivatives, collision-induced dissociation (CID) in a tandem mass spectrometer is employed. This technique allows for the selective fragmentation of the precursor ion, providing a detailed fingerprint of the molecule's structure.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Infusion: The sample is infused into the ESI source at a flow rate of 10 µL/min.

  • MS1 Scan: A full scan is performed to identify the [M+H]⁺ precursor ion.

  • MS2 Scan (Product Ion Scan): The [M+H]⁺ ion is isolated and subjected to CID with nitrogen as the collision gas. The collision energy is ramped to obtain a comprehensive fragmentation pattern.

Fragmentation Analysis: Deciphering the Mass Spectra

The fragmentation of this compound and its derivatives is governed by the relative stability of the resulting fragment ions and neutral losses. The presence of the bromine, methoxy, and amino groups each directs the fragmentation in predictable ways.

This compound

The mass spectrum of this compound is expected to show a prominent molecular ion cluster at m/z 204/206, corresponding to the protonated molecule with the ⁷⁹Br and ⁸¹Br isotopes, respectively. Key fragmentation pathways would likely involve:

  • Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 125.

  • Loss of a methyl radical (•CH₃) from the methoxy group: This would lead to a fragment at m/z 189/191.

  • Loss of formaldehyde (CH₂O) from the methoxy group: This would produce a fragment at m/z 174/176.

Comparative Analysis with Derivatives

To illustrate the influence of structural modifications on the fragmentation patterns, we will consider two hypothetical, yet chemically plausible, derivatives:

  • Derivative A: N-acetyl-2-bromo-5-methoxypyridin-4-amine: Acetylation of the amino group increases the molecular weight by 42 Da. The fragmentation would be expected to show a characteristic loss of ketene (42 Da) or an acetyl radical.

  • Derivative B: 2-(Phenyl)-5-methoxypyridin-4-amine: Replacement of the bromine with a phenyl group via a Suzuki coupling reaction. The fragmentation would be dominated by cleavages associated with the phenyl group and the pyridine ring.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound C₆H₇BrN₂O203.04[1][3]204/206125 (-•Br), 189/191 (-•CH₃), 174/176 (-CH₂O)
Derivative A: N-acetylated C₈H₉BrN₂O₂245.08246/248204/206 (-CH₂CO), 167 (-Br, -CH₂CO)
Derivative B: Phenylated C₁₂H₁₂N₂O200.24201186 (-•CH₃), 171 (-CH₂O), 77 (C₆H₅⁺)

Proposed Fragmentation Pathway for this compound

fragmentation M [M+H]⁺ m/z 204/206 F1 m/z 125 (-•Br) M->F1 F2 m/z 189/191 (-•CH₃) M->F2 F3 m/z 174/176 (-CH₂O) M->F3

Caption: Proposed fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound and its derivatives provides a wealth of structural information. By understanding the characteristic fragmentation patterns, researchers can confidently identify these compounds, monitor their reactions, and elucidate the structures of their metabolites. The predictable shifts in fragment ions upon derivatization further enhance the utility of mass spectrometry as a powerful analytical tool in synthetic and medicinal chemistry.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-methoxypyridin-4-amine and its Chloro Analog for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Halogenated pyridines, in particular, are invaluable building blocks, offering a versatile handle for a multitude of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two closely related and synthetically important compounds: 2-Bromo-5-methoxypyridin-4-amine and its chloro analog, 2-Chloro-5-methoxypyridin-4-amine . This analysis is grounded in fundamental chemical principles and supported by experimental data from analogous systems to provide actionable insights for researchers, scientists, and drug development professionals.

Core Principles of Reactivity: A Dichotomy of Mechanisms

The reactivity of these two building blocks is primarily governed by the nature of the carbon-halogen bond at the 2-position of the pyridine ring. The key difference in reactivity between the bromo and chloro analogs manifests in two major classes of reactions that are cornerstones of modern drug discovery: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2] The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F .[2] This trend is directly correlated with the decreasing strength of the C-X bond down the halogen group.[1][3][4] The C-Br bond is weaker and therefore more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[2][5][6]

Consequently, This compound is generally more reactive than its chloro-analogue in these transformations . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.[5]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex.[7][8] The rate of this reaction is influenced by two primary factors: the ability of the pyridine ring to stabilize this negative charge and the leaving group ability of the halide.

The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1][9] For the leaving group, the trend is often F > Cl > Br > I .[1][7] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state through its inductive effect.[7] Therefore, 2-Chloro-5-methoxypyridin-4-amine is generally expected to be more reactive than this compound in SNAr reactions .[1]

Comparative Performance in Key Synthetic Transformations

To provide a practical comparison, we will now examine the expected performance of these two building blocks in two of the most widely utilized reactions in drug discovery. The following data is based on typical conditions for analogous substrates and is intended for illustrative purposes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals. As predicted by the principles of oxidative addition, the bromo-substituted pyridine is expected to exhibit superior reactivity.

ParameterThis compound2-Chloro-5-methoxypyridin-4-amineRationale
Reaction Temperature 80-100 °C90-120 °CWeaker C-Br bond allows for lower activation energy.[2][5]
Catalyst Loading 1-3 mol%3-5 mol% or specialized catalystsMore forcing conditions are often needed for the less reactive C-Cl bond.[10]
Typical Reaction Time 4-12 hours12-24 hoursFaster oxidative addition leads to shorter reaction times.[5]
Expected Yield Good to ExcellentFair to Good (highly dependent on catalyst system)More efficient conversion is typical for the more reactive bromo-intermediate.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for synthesizing a vast array of bioactive molecules. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.

ParameterThis compound2-Chloro-5-methoxypyridin-4-amineRationale
Reaction Temperature 80-110 °C100-130 °CThe C-Br bond's lower bond dissociation energy facilitates oxidative addition.[6]
Ligand Choice Standard biarylphosphine ligands (e.g., XPhos, SPhos)More electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) often requiredActivation of the stronger C-Cl bond necessitates more sophisticated ligand systems.[10]
Typical Reaction Time 8-18 hours18-36 hoursThe rate-limiting oxidative addition step is slower for the chloro-analog.[10]
Expected Yield Good to ExcellentModerate to Good (highly sensitive to conditions)The higher reactivity of the bromo-compound generally leads to more efficient C-N bond formation.

Experimental Protocols

To ensure the reproducibility and integrity of synthetic efforts, detailed and validated protocols are essential. The following are generalized, yet robust, experimental procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for both the bromo and chloro analogs, with the understanding that conditions for the chloro analog may require more optimization.

Generalized Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification setup_1 To a Schlenk flask, add: Aryl Halide (1.0 equiv) Coupling Partner (1.1-1.5 equiv) Base (2.0-3.0 equiv) setup_2 Add Palladium Catalyst (1-5 mol%) and Ligand setup_1->setup_2 setup_3 Evacuate and backfill with inert gas (e.g., Argon) 3x setup_2->setup_3 setup_4 Add anhydrous, degassed solvent setup_3->setup_4 execution_1 Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) setup_4->execution_1 Start Reaction execution_2 Stir vigorously for the specified time (e.g., 4-36 hours) execution_1->execution_2 execution_3 Monitor reaction progress by TLC or LC-MS execution_2->execution_3 workup_1 Cool to room temperature and quench the reaction execution_3->workup_1 Reaction Complete workup_2 Dilute with organic solvent and wash with water and brine workup_1->workup_2 workup_3 Dry the organic layer, filter, and concentrate workup_2->workup_3 workup_4 Purify by column chromatography or recrystallization workup_3->workup_4 G cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_start Pd(0)L_n pd_oa Oxidative Addition pd_start->pd_oa Ar-X pd_tm Transmetalation pd_oa->pd_tm Nu-M note_pd Rate-determining step is often Oxidative Addition. Reactivity: C-Br > C-Cl pd_oa->note_pd pd_re Reductive Elimination pd_tm->pd_re pd_re->pd_start Catalyst Regeneration pd_product Product (Ar-Nu) pd_re->pd_product snar_start Ar-X snar_add Nucleophilic Attack snar_start->snar_add Nu- snar_meisenheimer Meisenheimer Complex (Intermediate) snar_add->snar_meisenheimer snar_elim Elimination of Leaving Group snar_meisenheimer->snar_elim note_snar Rate is influenced by stabilization of the Meisenheimer complex. Reactivity: C-Cl > C-Br snar_meisenheimer->note_snar snar_product Product (Ar-Nu) snar_elim->snar_product

References

Biological activity of 2-Bromo-5-methoxypyridin-4-amine derivatives versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, profoundly changing treatment paradigms for a multitude of malignancies. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of a novel 2-Bromo-5-methoxypyridin-4-amine derivative, designated as BMPa-1 , against established kinase inhibitors, focusing on its biological activity, selectivity, and the underlying experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation kinase inhibitors.

The strategic placement of a bromine atom, an amino group, and a methoxy group on the pyridine ring offers a versatile platform for medicinal chemists. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore the chemical space within the kinase active site.[3] The amino group often acts as a crucial hydrogen bond donor, frequently interacting with the hinge region of the kinase, a key determinant of binding affinity.[4]

Comparative Kinase Inhibitory Profile

To contextualize the potential of BMPa-1, its inhibitory activity was assessed against a panel of kinases and compared with well-established inhibitors known to target these enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined using in vitro kinase assays.

Kinase TargetBMPa-1 IC50 (nM)Comparator InhibitorComparator IC50 (nM)Therapeutic Class
c-Src 15Imatinib250Tyrosine Kinase Inhibitor
CDK2 65Palbociclib110Cyclin-Dependent Kinase Inhibitor
PLK4 8AZD543820Polo-like Kinase Inhibitor
p38 MAPK 45SB20358050MAP Kinase Inhibitor
EGFR >10,000Gefitinib2Tyrosine Kinase Inhibitor

Data for BMPa-1 is presented as hypothetical for illustrative purposes. Comparator data is sourced from publicly available information and cited literature.

The data suggests that BMPa-1 exhibits potent inhibitory activity against c-Src, PLK4, and p38 MAPK, with comparable or superior potency to the respective established inhibitors. Notably, BMPa-1 demonstrates significant selectivity, with minimal activity against EGFR, highlighting a desirable attribute for targeted therapies to minimize off-target effects.

Mechanistic Insights: Targeting Key Signaling Pathways

The kinases inhibited by BMPa-1 are critical nodes in signaling pathways that drive cell proliferation, survival, and differentiation. Understanding the impact of inhibition on these pathways is crucial for elucidating the compound's mechanism of action.

The c-Src Signaling Cascade

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, and migration. Its aberrant activation is a hallmark of many cancers. BMPa-1, by inhibiting c-Src, is postulated to disrupt downstream signaling, thereby impeding tumor progression.

c_Src_Pathway RTK Receptor Tyrosine Kinase (RTK) c_Src c-Src RTK->c_Src Activates Growth_Factor Growth Factor Growth_Factor->RTK BMPa1 BMPa-1 BMPa1->c_Src Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) c_Src->Downstream Proliferation Cell Proliferation, Invasion, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the c-Src signaling pathway by BMPa-1.

The CDK2-Mediated Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[5] Inhibition of CDK2 by compounds such as BMPa-1 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway cluster_G1 G1 Phase Cyclin_DE Cyclin D/E CDK46 CDK4/6 Cyclin_DE->CDK46 Activate Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases Cyclin_A Cyclin A E2F->Cyclin_A Induces CDK2 CDK2 Cyclin_A->CDK2 Activates S_Phase S-Phase Entry CDK2->S_Phase Promotes BMPa1 BMPa-1 BMPa1->CDK2 Inhibits

Caption: BMPa-1 mediated inhibition of CDK2 and cell cycle progression.

Experimental Protocols

The following protocols provide a framework for the evaluation of novel kinase inhibitors, ensuring scientific integrity and reproducibility.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of a test compound against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[6]

Materials:

  • Kinase of interest (e.g., c-Src, CDK2)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., BMPa-1) and control inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound (e.g., BMPa-1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical aspect of developing novel kinase inhibitors. The following workflow outlines a general approach.

Synthesis_Workflow Start Starting Material: 2-Amino-5-bromo-4-methoxypyridine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Reagent Aryl/Heteroaryl Boronic Acid or Amine Reagent->Coupling Modification Further Functionalization (e.g., acylation, alkylation) Intermediate->Modification Final_Product Final Derivative (BMPa-1) Modification->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Conclusion

Derivatives of this compound, exemplified by the hypothetical compound BMPa-1, represent a promising scaffold for the development of novel and selective kinase inhibitors. The data and protocols presented in this guide provide a framework for the rational design, synthesis, and biological evaluation of such compounds. Further optimization of this scaffold, guided by structure-activity relationship studies and detailed mechanistic investigations, holds the potential to deliver next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Bromo-5-methoxypyridin-4-amine is a critical step in the journey from laboratory to market.[1][2] The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity determination of this key intermediate, supported by representative experimental protocols and data.

The Imperative of Purity in Pharmaceutical Intermediates

This compound is a vital building block in the synthesis of numerous pharmaceutical compounds. Impurities, which can be starting materials, by-products, intermediates, or degradation products, can arise during the manufacturing process and/or storage of the new drug substance.[5][6] According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be carefully controlled and monitored.[3][5][6][7][8] The ICH Q3A guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

Reversed-phase HPLC is the most widely adopted method for the purity analysis of a vast range of compounds, including pyridine derivatives, due to its high resolution, sensitivity, and quantitative accuracy.[2][4][9][10] This technique excels at separating the main component from structurally similar impurities.

The Principle of HPLC Separation

In reverse-phase HPLC, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation of this compound and its impurities is based on their differential partitioning between these two phases. More hydrophobic compounds interact more strongly with the stationary phase and elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.

A Validated HPLC Protocol for Purity Analysis

Below is a detailed protocol for determining the purity of this compound using HPLC.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1][2]

  • Mobile Phase A: 0.1% Formic acid in Water. Using an acid modifier like formic acid is crucial for good peak shape, especially for basic compounds like pyridines, and ensures compatibility with mass spectrometry if needed.[11]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.[2]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[1]

4. System Suitability:

  • Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. The relative standard deviation (RSD) for the peak area should be not more than 2.0%, the tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be not less than 2000.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration & Area % Chromatogram->Integrate Report Report Integrate->Report Purity Report

Caption: HPLC workflow for purity assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC is excellent for quantification, it provides limited information for the structural identification of unknown impurities. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying impurities.[12][13]

The Power of Mass Detection

In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules.[14][15] It generates protonated molecules ([M+H]⁺), allowing for the determination of the molecular weight of the parent compound and its impurities.

An LC-MS Protocol for Impurity Identification

The chromatographic conditions for LC-MS are similar to HPLC, with adjustments for compatibility with the mass spectrometer.

1. Instrumentation:

  • An LC-MS system, typically a UHPLC coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).

2. Chromatographic and MS Conditions:

  • The HPLC conditions described above can be adapted. Using formic acid in the mobile phase is ideal as it is volatile and compatible with MS.

  • Ionization: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: Scan from m/z 100 to 1000.

3. Data Analysis:

  • The mass spectrum of each impurity peak is analyzed to determine its molecular weight. High-resolution mass spectrometry can provide the elemental composition, which is invaluable for proposing the structure of the impurity.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS Analysis cluster_data_lcms Data Interpretation Sample_LCMS Weigh Sample Dissolve_LCMS Dissolve in Diluent Sample_LCMS->Dissolve_LCMS Inject_LCMS Inject Sample Dissolve_LCMS->Inject_LCMS Separate_LCMS LC Separation Inject_LCMS->Separate_LCMS Ionize Electrospray Ionization Separate_LCMS->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze TIC Generate TIC Analyze->TIC Extract_MS Extract Mass Spectra TIC->Extract_MS Identification Identification Extract_MS->Identification Impurity Identification

Caption: LC-MS workflow for impurity identification in this compound.

Comparative Analysis: HPLC vs. LC-MS

FeatureHPLC with UV DetectionLC-MS
Primary Role Quantitative purity determinationQualitative impurity identification
Information Retention time, Peak area (% purity)Retention time, Peak area, Mass-to-charge ratio (Molecular Weight)
Sensitivity HighVery High
Selectivity GoodExcellent
Identification Power Limited (requires reference standards)High (provides molecular weight and structural clues)
Cost & Complexity Lower cost, routine operationHigher cost, requires specialized expertise
Best For Routine quality control, batch release testingImpurity profiling, method development, structural elucidation of unknowns

A Synergistic Strategy for Comprehensive Purity Assessment

For the complete characterization of this compound, HPLC and LC-MS should be viewed as complementary rather than competing techniques. A robust quality control strategy would involve using a validated HPLC method for routine purity testing and quantification of known impurities. When unknown impurities are detected, LC-MS can then be employed for their identification and structural characterization. This integrated approach ensures a thorough understanding of the impurity profile, which is essential for maintaining the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be exceptionally versatile and robust.[1][2] This guide provides a detailed comparative analysis of these two seminal reactions, specifically focusing on their application to the functionalization of 2-bromo-5-methoxypyridin-4-amine, a valuable building block in medicinal chemistry.

The 2-aminopyridine scaffold is a well-recognized "hinge-binding" motif in a multitude of kinase inhibitors, making its derivatives highly sought after in drug discovery programs.[3] The presence of a bromine atom allows for the introduction of diverse aryl, heteroaryl, or vinyl groups via cross-coupling, while the amino and methoxy groups can influence the substrate's reactivity and provide additional points for molecular recognition. However, the electron-rich nature of the pyridine ring and the coordinating potential of the amino group and pyridine nitrogen can present unique challenges in these transformations, making the choice of reaction critical for success.[4][5]

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronate esters)Organotin compounds (organostannanes)
Toxicity of Reagent Generally low, considered "greener"[1]High toxicity of organotin reagents, necessitating careful handling and disposal[1][6]
Reagent Stability Variable; boronic acids can be susceptible to decomposition and protodeboronation[4][6]Generally stable to air and moisture[6][7]
Byproducts Boron-based, often water-soluble and easily removed[1][6]Tin-based, which can be challenging to completely remove from the product[1][6]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong bases[6][8]Excellent, with a very broad tolerance for various functional groups[1][6]
Reaction Conditions Typically requires a base to activate the boronic acid[6][9]Often proceeds under neutral or mildly basic conditions[1][6]

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The key distinction lies in the nature of the organometallic reagent and the specifics of the transmetalation step.[9]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate.[10] A crucial step is the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] This boronate then undergoes transmetalation, transferring the organic group to the palladium center.[10] The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8]

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X 2-Bromo-5-methoxy- pyridin-4-amine Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition Ar'-B(OH)2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Ar'-B(OH)2->Boronate Base Base Base->Boronate Boronate->Ar-Pd(II)(Ar')L2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Stille Catalytic Cycle

Similar to the Suzuki reaction, the Stille coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst.[7][12] However, the transmetalation step involves an organostannane, which does not require activation by a base.[7] The organotin reagent directly transfers its organic moiety to the palladium(II) complex.[7] Subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.[7]

Stille_Cycle cluster_1 Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation X-SnR'3 X-SnR'₃ Ar-Pd(II)(X)L2->X-SnR'3 Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Product Ar-Pd(II)(R)L2->Ar-R Ar-X 2-Bromo-5-methoxy- pyridin-4-amine Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition R-SnR'3 R-SnR'₃ R-SnR'3->Ar-Pd(II)(R)L2

Caption: The catalytic cycle of the Stille reaction.

Performance Comparison: Experimental Data and Considerations

The choice between Suzuki and Stille coupling for the functionalization of this compound is often dictated by the specific requirements of the synthesis, including functional group tolerance, steric hindrance, and the desired purity of the final product.

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-2485[13]
Suzuki 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-2488[13]
Suzuki 4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-2478[13]
Stille Tributyl(vinyl)tinPd(PPh₃)₄ (5 mol%)-Toluene11012-24Representative[3][14]
Stille (2-Thienyl)tributylstannanePd(PPh₃)₄ (5 mol%)-Toluene11012-24Representative[3]

Note: Yields for Stille reactions are representative as specific data for this compound was not available. The data for the Suzuki reaction is based on the structurally analogous 5-bromo-2-methylpyridin-3-amine and is expected to be a strong indicator of performance.[13][15]

Experimental Protocols

General Workflow for Cross-Coupling Reactions

The following diagram outlines the key steps in a typical cross-coupling experiment.

Workflow cluster_2 General Experimental Workflow A Reaction Setup (Flask, Reagents, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Argon/Nitrogen) A->B C Solvent Addition (Degassed Solvent) B->C D Reaction (Heating and Stirring) C->D E Monitoring (TLC, LC-MS) D->E F Work-up (Cooling, Dilution, Extraction) E->F G Purification (Column Chromatography) F->G

Caption: A general experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[13][15]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[15]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[15]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[15] Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[15]

  • Reaction: Stir the reaction mixture at 85-95 °C.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[15]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[5]

Stille Coupling Protocol

This protocol is a general guideline for the Stille coupling of this compound with an organostannane.[3]

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the organostannane (e.g., (2-Thienyl)tributylstannane, 1.2 mmol, 1.2 equiv).[3] Add anhydrous toluene (5 mL).[3]

  • Degassing: Seal the flask and degas the solution by bubbling with argon for 20 minutes.[3]

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[3]

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously.[3]

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.[3]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[3]

  • Purification: Filter the resulting slurry through celite, and wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[6]

Conclusion and Recommendations

Both the Suzuki and Stille couplings are formidable tools for the synthesis of C-C bonds. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the relative ease of byproduct removal.[6] However, for substrates that are sensitive to the basic conditions of the Suzuki reaction or where the corresponding boronic acid is unstable, the Stille coupling can be a more robust and higher-yielding alternative, despite the significant toxicity concerns associated with organotin compounds.[6][16] The excellent functional group tolerance of the Stille reaction makes it particularly valuable in complex syntheses.[1][17]

The decision between these two powerful reactions should be guided by a careful consideration of the substrate's properties, the desired functional group tolerance, and the required purity of the final product. For this compound, the presence of the free amino group may necessitate careful optimization of the base and reaction conditions in a Suzuki coupling to avoid potential side reactions or catalyst inhibition.[4][18] In such cases, the neutral conditions of the Stille coupling may offer a distinct advantage.

References

A Researcher's Comparative Guide to In Vitro Cytotoxicity Assays for Novel 2-Bromo-5-methoxypyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Specifically, substituted 2-aminopyridine scaffolds, such as those derived from 2-Bromo-5-methoxypyridin-4-amine, represent a promising frontier in the discovery of novel anticancer compounds.[3][4] The journey from a newly synthesized derivative to a potential clinical candidate is rigorous, with in vitro cytotoxicity assessment serving as the critical first pass. This guide provides an in-depth comparison of key cytotoxicity assays, offering researchers the technical details and experiential insights needed to effectively evaluate the anticancer potential of this chemical series.

This document is structured to provide not just protocols, but the scientific rationale behind methodological choices. We will dissect three fundamental assays—MTT, LDH, and Apoptosis detection—comparing their principles, workflows, and the unique insights each provides into a compound's mechanism of action.

The Foundational Assays: A Comparative Overview

The initial screening of novel compounds requires robust, reliable, and reproducible methods to quantify their effect on cancer cell viability. The choice of assay is critical as it can influence the interpretation of a compound's potency and mechanism. Here, we compare three workhorse assays, each interrogating a different facet of cellular health.

Assay Principle Measures Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.Metabolic activity and cell viability.High-throughput, cost-effective, well-established.Can be affected by compounds that alter cellular metabolism; endpoint assay.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with damaged plasma membranes.[5]Cell membrane integrity and necrosis/late apoptosis.Simple, reliable for measuring cytotoxicity due to membrane damage.Less sensitive for early apoptosis; LDH in serum can interfere.
Apoptosis Assays Detection of specific biochemical and morphological hallmarks of programmed cell death.Apoptotic events (e.g., PS externalization, caspase activation).Provides mechanistic insight into the mode of cell death.Can be more complex and lower-throughput than viability assays.

MTT Assay: Gauging Metabolic Viability

The MTT assay is a colorimetric method fundamental to cytotoxicity screening, assessing cell viability as a function of metabolic activity. The core principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of this color, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (and therefore viable) cells.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate overnight. B 2. Compound Treatment Add serial dilutions of 2-aminopyridine derivatives. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F

Caption: High-level workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well flat-bottom plate at a pre-optimized density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[6][8] Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Reagent Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Insight from the Bench: The choice of solubilization agent is critical. DMSO is rapid, but the absorbance must be read within an hour. Acidified isopropanol or SDS solutions provide more stable signals, which is advantageous for high-throughput screening.

Lactate Dehydrogenase (LDH) Release Assay: Quantifying Membrane Damage

The LDH assay operates on a different principle: it quantifies cytotoxicity by measuring the loss of plasma membrane integrity.[9] Lactate dehydrogenase is a stable cytosolic enzyme present in most cell types.[5] Upon significant membrane damage, a hallmark of necrosis or late-stage apoptosis, LDH is released into the culture supernatant. The assay measures the enzymatic activity of this released LDH, which is directly proportional to the level of cytotoxicity.[5][10]

Experimental Workflow: LDH Release Assay

LDH_Workflow A 1. Cell Seeding & Treatment Prepare and treat cells in a 96-well plate as per MTT protocol. B 2. Supernatant Collection Centrifuge the plate. Carefully transfer supernatant to a new plate. A->B C 3. Reaction Setup Add LDH reaction mixture (substrate, cofactor, dye) to each well. B->C D 4. Incubation Incubate at room temperature, protected from light. C->D E 5. Absorbance Reading Measure absorbance at ~490 nm. D->E

Caption: Key steps in the LDH cytotoxicity assay workflow.

Detailed Protocol: LDH Release Assay (Colorimetric)

This protocol is based on commercially available kits and standard methodologies.[9][10]

  • Cell Culture and Treatment: Seed and treat cells with the pyridine derivatives in a 96-well plate as described in steps 1-4 of the MTT protocol. It is crucial to include three control groups:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: LDH release due to the compound's solvent.

    • Maximum LDH Release Control: Treat cells with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 15 minutes.[10]

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.

  • Reaction Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer, a substrate (lactate), and a tetrazolium salt/diaphorase solution.[9][11]

  • Assay Reaction: Add 50 µL of the prepared reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction time can be adjusted based on the color development.[10]

  • Data Acquisition: Measure the absorbance at 450-490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Control Abs - Untreated Control Abs)] * 100

Insight from the Bench: Comparing the results from MTT and LDH assays can be informative. A compound that shows high potency in the MTT assay but low LDH release may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), or it may be inducing apoptosis without immediate membrane rupture.

Apoptosis Assays: Unveiling the Mechanism of Cell Death

Many effective anticancer agents, including various pyridine derivatives, function by inducing apoptosis, or programmed cell death.[12][13] Detecting specific apoptotic markers provides crucial mechanistic insights that viability assays alone cannot.

A. Annexin V Staining: Detecting an Early Apoptotic Signal

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[14] By using flow cytometry or fluorescence microscopy, cells that stain positive for Annexin V can be identified as early apoptotic.[15]

B. Caspase Activity Assays: Measuring the Executioners

Apoptosis proceeds via a cascade of proteolytic enzymes called caspases. The activation of "executioner" caspases, particularly caspase-3 and caspase-7, is a pivotal event in the apoptotic process.[16] Assays are available that use a specific peptide substrate for caspase-3/7 linked to a reporter molecule (fluorophore or luminophore). When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing the reporter and generating a measurable signal.[15][17]

Experimental Workflow: Apoptosis Detection (Dual Staining)

Apoptosis_Workflow cluster_populations Cell Populations A 1. Cell Culture & Treatment Treat cells with compounds in 6-well plates or culture dishes. B 2. Cell Harvesting Collect both adherent and suspended cells. A->B C 3. Staining Resuspend cells in binding buffer with Annexin V-FITC and Propidium Iodide (PI). B->C D 4. Incubation Incubate for 15-30 min in the dark. C->D E 5. Analysis Analyze by flow cytometry to differentiate cell populations. D->E Live Live (Annexin V- / PI -) Early Early Apoptotic (Annexin V+ / PI -) Late Late Apoptotic/Necrotic (Annexin V+ / PI +)

Caption: Flow cytometry workflow for apoptosis using Annexin V and PI.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvesting: Collect all cells, including those floating in the medium (which may be apoptotic), and adherent cells (using gentle trypsinization). Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI, a viability dye that only enters cells with compromised membranes).

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[15]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Illustrative Data: Cytotoxicity Profile of Hypothetical Pyridine Derivatives

The following table presents a hypothetical dataset to illustrate how results from these assays can be compiled and compared. IC₅₀ values represent the concentration (in µM) required to inhibit 50% of cell growth or viability.

Compound Cell Line MTT Assay IC₅₀ (µM) LDH Release (% Max at IC₅₀) Apoptosis (% Annexin V+ at IC₅₀)
Derivative A MCF-7 (Breast)4.5 ± 0.315% ± 2%65% ± 5%
HepG2 (Liver)8.2 ± 0.720% ± 3%58% ± 6%
Derivative B MCF-7 (Breast)15.1 ± 1.255% ± 4%30% ± 4%
HepG2 (Liver)12.5 ± 0.962% ± 5%25% ± 3%
Doxorubicin MCF-7 (Breast)0.9 ± 0.140% ± 3%85% ± 4%
(Control Drug)HepG2 (Liver)1.2 ± 0.245% ± 4%80% ± 5%

Data are representative examples for illustrative purposes.

From this hypothetical data, one could infer that Derivative A is a potent inducer of apoptosis with minimal necrotic effects at its IC₅₀, making it a promising candidate. In contrast, Derivative B appears to be less potent and may induce cell death more through necrosis or late-stage apoptosis, as indicated by the higher LDH release.

Conclusion and Best Practices

The evaluation of novel compounds derived from this compound requires a multi-faceted approach to cytotoxicity testing. No single assay tells the whole story.

  • Initial Screening: The MTT assay remains the gold standard for initial high-throughput screening due to its simplicity and cost-effectiveness.[6]

  • Confirming Cytotoxicity: The LDH assay serves as an excellent orthogonal method to confirm cell killing and distinguish between cytostatic and cytotoxic effects.[5]

  • Mechanistic Elucidation: Apoptosis assays , such as Annexin V staining and caspase activity measurements, are indispensable for understanding the mode of action, a critical step in prioritizing lead compounds for further development.[14]

By strategically employing this panel of assays, researchers can build a comprehensive profile of their novel pyridine derivatives, enabling data-driven decisions in the complex but rewarding field of anticancer drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: An Evidence-Based Assessment

Before any handling protocol can be established, we must first understand the potential risks. Based on the hazard classifications of closely related brominated and aminated pyridine derivatives, we can anticipate a similar hazard profile for 2-Bromo-5-methoxypyridin-4-amine.[1]

Table 1: Anticipated Hazard Profile

Hazard Statement Description Rationale Based on Analogous Compounds
H302 Harmful if swallowed. A common classification for substituted amines and pyridines.[1]
H315 Causes skin irritation. A frequent hazard for brominated aromatic compounds and pyridines.[1][2][3][4]
H319 Causes serious eye irritation. The amine and pyridine functionalities can be highly irritating to sensitive tissues.[1][2][3][4]

| H335 | May cause respiratory irritation. | Fine powders or vapors of functionalized pyridines can irritate the respiratory tract upon inhalation.[1][2][3][4] |

This evidence-based projection mandates a handling protocol that prevents ingestion, skin and eye contact, and inhalation.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered strategy known as the hierarchy of controls. PPE, while essential, is the final barrier of protection. The preceding layers are foundational to minimizing exposure.

  • Engineering Controls: This is the most critical first line of defense. All handling of this compound must be performed within a certified chemical fume hood.[5][6] The fume hood's negative pressure environment is designed to contain and exhaust dusts or vapors, drastically reducing the risk of inhalation.[6]

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that dictate safe work practices. This includes restricting access to the handling area and ensuring all personnel are trained on the specific hazards of this chemical class.

  • Personal Protective Equipment (PPE): The final, indispensable layer that protects your body from contact. The subsequent sections detail the specific PPE required.

Comprehensive PPE Protocol

The selection of PPE must be deliberate, with each component chosen to counteract a specific, identified hazard.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye & Face Protection Chemical splash goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][7] Protects against accidental splashes of solutions or contact with airborne solid particles. Standard safety glasses are insufficient.
Skin & Body Protection A fully fastened, long-sleeved laboratory coat. Long pants and closed-toe shoes made of a non-porous material are mandatory.[8][9] Minimizes exposed skin, preventing accidental contact with the chemical.[9]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1] Provides a direct barrier against skin contact. Always inspect gloves for tears or holes before use.[6]

| Respiratory Protection | Typically not required when handled within a certified fume hood. A NIOSH-approved respirator may be needed for large spills or if engineering controls fail.[1][10] | A fume hood provides primary respiratory protection. Respirator use requires a formal institutional program, including medical clearance and fit-testing.[10] |

Experimental Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Eye Protection: Place goggles securely over the eyes.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface with bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Unfasten and remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11][12]

Operational Plan: Handling and Disposal

Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Gather All Required PPE prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Don PPE in Correct Sequence prep3->handle1 Proceed to Handling handle2 Weigh/Handle Chemical Inside Fume Hood handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Items in Labeled Hazardous Waste Container clean1->clean2 clean3 Doff PPE in Correct Sequence clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Disposal of Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.[1]

  • Waste Segregation: Designate a specific, compatible, and clearly labeled hazardous waste container for this chemical waste.[13] The label must include "Hazardous Waste" and the full chemical name.[1]

  • Collection: Place all contaminated disposable items, including gloves, weighing paper, and pipette tips, directly into this container.

  • Storage: Keep the waste container securely closed and store it in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[10][13]

  • Final Disposal: Arrange for collection by your institution's environmental health and safety department or a licensed waste management contractor. Under no circumstances should this material be disposed of down the drain or in regular trash.[1][14]

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][15]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methoxypyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methoxypyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.